molecular formula C8H17NO B2379911 [4-(Methylamino)cyclohexyl]methanol CAS No. 1260831-73-9

[4-(Methylamino)cyclohexyl]methanol

Cat. No.: B2379911
CAS No.: 1260831-73-9
M. Wt: 143.23
InChI Key: KSQLUMZKNADAFH-UHFFFAOYSA-N
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Description

[4-(Methylamino)cyclohexyl]methanol, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol, is a versatile alicyclic amine-alcohol that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . This compound, recognized by CAS numbers 1260831-73-9 and specific stereoisomers such as the (1R,4r)-isomer under CAS 400898-77-3, is characterized by its cyclohexane ring substituted with both a methanol and a methylamino functional group, offering two distinct reactive sites for chemical synthesis . Its structure is defined by the SMILES notation OCC1CCC(NC)CC1 . The primary research application of [4-(Methylamino)cyclohexyl]methanol is as a key precursor in the synthesis of more complex, biologically active molecules. Specifically, it is employed in the preparation of 7H-pyrrolo[2,3-d]pyrimidine compounds, which are a class of heterocyclic compounds investigated for their potential as protein kinase inhibitors . These inhibitors are crucial tools for studying cellular signaling pathways and have potential therapeutic applications in areas such as oncology, immunology, and the treatment of respiratory diseases . The compound's mechanism of action in research contexts is indirect, as its structure is incorporated into larger molecular frameworks that interact with enzyme active sites. Supplied with a typical purity of ≥98% , this chemical is intended for use in controlled laboratory environments. It requires storage in a sealed container under dry conditions and at cool temperatures (2-8°C) to maintain stability . Safety information indicates that it is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . Researchers should handle this material using appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard and precautionary statements. This product is for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[4-(methylamino)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQLUMZKNADAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260831-73-9
Record name [4-(methylamino)cyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of [4-(Methylamino)cyclohexyl]methanol

[1]

Executive Summary

[4-(Methylamino)cyclohexyl]methanol is a bifunctional aliphatic scaffold critical to modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1] Characterized by a cyclohexane core substituted with a basic secondary amine and a primary alcohol, it serves as a versatile linker in the synthesis of Janus Kinase (JAK) inhibitors and GPCR ligands.[1]

This guide provides an in-depth technical profile of the molecule, moving beyond basic stoichiometry to address the critical challenge of stereochemical control.[1] As the trans-isomer typically exhibits superior pharmacodynamic properties due to its equatorial-equatorial conformation, this document details the analytical protocols required to validate stereopurity and ensure downstream synthetic success.[1]

Fundamental Physicochemical Profile[1]

The following data constitutes the "Anchor Identity" of the substance. In a regulatory or QA context, deviations from these values (particularly Elemental Analysis) suggest salt formation (e.g., carbonates from air exposure) or hydration.[1]

Table 1: Core Chemical Specifications
PropertyValueTechnical Context
IUPAC Name [4-(Methylamino)cyclohexyl]methanolOften referred to as trans-4-MCHM in literature when stereopure.[1]
Molecular Formula C₈H₁₇NO Basis for HRMS validation.[1]
Molecular Weight 143.23 g/mol Monoisotopic mass: 143.131 g/mol .[1][2]
CAS Number 400898-77-3Note:[1][2][3][4][5][6] This CAS often refers to the trans-isomer or mixtures.[1] Verify stereochemistry explicitly.
Appearance Waxy white solid or viscous oilLow melting point (typically 30–50°C depending on purity/isomer ratio).[1]
pKa (Calculated) ~10.5 (Amine)Highly basic; exists as a cation at physiological pH.[1]
LogP ~0.6Amphiphilic; highly soluble in polar organic solvents (MeOH, DMSO) and aqueous buffers.[1]
H-Bond Donors/Acceptors 2 Donors / 2 AcceptorsExcellent fragment for probing hydrogen bonding pockets in proteins.[1]

Stereochemistry: The Critical Quality Attribute[1]

For drug development professionals, the molecular weight is less critical than the stereochemical configuration .[1] The 1,4-disubstitution pattern on the cyclohexane ring creates two diastereomers: cis and trans.[1]

  • Trans-Isomer: The amine and hydroxymethyl groups occupy equatorial positions (diequatorial).[1] This conformation is thermodynamically more stable and provides a rigid, linear vector often required for kinase hinge binding.[1]

  • Cis-Isomer: One substituent is axial, leading to higher steric strain and a "bent" topology.[1]

Analytical Protocol: Distinguishing Isomers via NMR

Standard LC-MS cannot distinguish these diastereomers (same MW). Nuclear Magnetic Resonance (NMR) is the mandatory validation tool.[1]

Mechanism of Distinction: The distinction relies on the Karplus relationship applied to the vicinal coupling constants (

1
  • Axial-Axial Coupling (Trans): Large coupling constant (

    
    ).[1]
    
  • Axial-Equatorial Coupling (Cis): Small coupling constant (

    
    ).[1]
    
DOT Diagram 1: Stereochemical Validation Workflow

The following decision tree illustrates the logic for releasing a batch of [4-(Methylamino)cyclohexyl]methanol for synthesis.

IsomerValidationStartCrude Material(C8H17NO)H_NMR1H-NMR Analysis(CDCl3 or DMSO-d6)Start->H_NMRAnalyze_H4Analyze Methine Proton (H4)Splitting PatternH_NMR->Analyze_H4DecisionCoupling Constant (J)Analyze_H4->DecisionTrans_PathLarge J (10-12 Hz)(tt splitting)Decision->Trans_PathAxial-AxialCis_PathSmall J (2-5 Hz)(qt/m splitting)Decision->Cis_PathAxial-EqResult_TransCONFIRMED TRANS(Diequatorial)Proceed to SynthesisTrans_Path->Result_TransResult_CisCONFIRMED CIS(Axial/Equatorial)Reject / ReprocessCis_Path->Result_Cis

Caption: Analytical logic for stereochemical assignment using 1H-NMR coupling constants (

Synthetic Utility and Manufacturing[1][7]

The synthesis of [4-(Methylamino)cyclohexyl]methanol generally proceeds via the reduction of 4-substituted cyclohexanecarboxylates.[1] A common industrial route involves the reductive amination of 4-oxocyclohexanecarboxylate followed by ester reduction, or the direct hydrogenation of aromatic precursors (e.g., ethyl 4-aminobenzoate) followed by methylation.[1]

Key Synthetic Challenges
  • Hygroscopicity: The secondary amine readily absorbs atmospheric moisture and CO₂, forming carbamates.[1] Protocol: Store under Argon at 2–8°C.

  • Stoichiometry: When using this molecule as a nucleophile (e.g., attacking a chloropyrimidine in JAK inhibitor synthesis), the hydroxyl group can compete if the base strength is too high.[1]

    • Solution: Use selective conditions (e.g., DIPEA in n-Butanol) where the amine is significantly more nucleophilic than the alcohol.[1]

DOT Diagram 2: Synthetic Pathway (Reductive Route)

This workflow depicts the generation of the scaffold from a ketone precursor, a common route to ensure high trans selectivity via thermodynamic control.[1]

SynthesisPathInput1,4-CyclohexanedioneMonoethylene KetalStep1Reductive Amination(MeNH2, NaBH(OAc)3)Input->Step1 FormationIntermedIntermediate:Amino-KetalStep1->IntermedStep2Deprotection &Reduction (LiAlH4)Intermed->Step2 Hydrolysis/RedProduct[4-(Methylamino)cyclohexyl]methanol(Target Scaffold)Step2->Product Purification

Caption: Simplified synthetic route emphasizing the construction of the amino-alcohol core.

Quality Control & Handling Protocols

To maintain scientific integrity in your experiments, adhere to the following handling standards.

Purity Assessment (GC-MS vs. LC-MS)
  • Recommendation: Use GC-MS for purity assessment if possible.[1]

  • Reasoning: Small, polar amines often elute in the void volume of reverse-phase HPLC unless ion-pairing agents (e.g., TFA) are used.[1] GC provides better resolution for this low-MW volatile alcohol.[1]

  • Derivatization: If using GC, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to improve peak shape by capping the hydroxyl and amine groups.[1]

Storage Stability
  • Shelf Life: 12 months if stored properly.[1]

  • Degradation: Oxidizes to the corresponding N-oxide or absorbs CO₂ to form a solid carbamate salt.[1]

  • Restoration: If the material appears crusty/solid (carbamate formation), dissolve in dilute NaOH and extract with DCM to regenerate the free base.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20760612, [4-(Methylamino)cyclohexyl]methanol.[1] Retrieved February 15, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: [4-(methylamino)cyclohexyl]methanol.[1][6] Retrieved February 15, 2026 from [Link][1]

  • Organic Syntheses. Preparation of trans-4-aminocyclohexylmethanol derivatives. (General reference for cyclohexane functionalization). Retrieved February 15, 2026 from [Link][1]

A Technical Guide to the Stereoisomers of [4-(Methylamino)cyclohexyl]methanol: Structure, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the cis and trans isomers of [4-(methylamino)cyclohexyl]methanol, a substituted cyclohexane derivative of interest to researchers in medicinal chemistry and material science. The document elucidates the fundamental principles of 1,4-disubstituted cyclohexane stereochemistry, detailing how the spatial arrangement of the methylamino and hydroxymethyl functional groups defines the distinct physicochemical properties and potential biological activities of the cis and trans diastereomers. We will delve into the conformational analysis, comparative properties, synthesis strategies, and analytical techniques for differentiation, providing a comprehensive resource for scientists engaged in the development and application of this molecule.

Introduction: The Critical Role of Stereochemistry

In the realm of drug development and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a compound's interaction with biological targets and its macroscopic physical properties. For cyclic molecules like cyclohexane derivatives, stereoisomerism dictates the molecule's shape, polarity, and ability to engage in specific intermolecular interactions.

[4-(Methylamino)cyclohexyl]methanol presents a classic case of such stereoisomerism. As a 1,4-disubstituted cyclohexane, it exists as two distinct diastereomers: cis-[4-(methylamino)cyclohexyl]methanol and trans-[4-(methylamino)cyclohexyl]methanol. While sharing the same molecular formula (C₈H₁₇NO) and connectivity, their differing spatial geometries give rise to unique chemical and biological profiles.[1][2] Understanding these differences is paramount for any researcher aiming to harness the specific properties of one isomer over the other. This guide will provide the foundational knowledge and practical insights required to navigate the complexities of these two molecules.

Foundational Stereochemistry and Conformational Analysis

The key to understanding the difference between the cis and trans isomers lies in the conformational analysis of the cyclohexane ring. The lowest energy conformation for a cyclohexane ring is the "chair" conformation, which minimizes both angle strain and torsional strain.[2] In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[3]

The trans Isomer: A State of Stability

The trans isomer is characterized by having its two substituents on opposite faces of the cyclohexane ring.[3] Through a process known as a ring flip, the cyclohexane ring can interconvert between two chair conformations. For the trans isomer, this interconversion flips the substituents between a diequatorial (e,e) and a diaxial (a,a) arrangement.

DOT Diagram: Conformational Equilibrium of trans-[4-(Methylamino)cyclohexyl]methanol

G cluster_trans trans Isomer trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibrium of the trans isomer.

The diequatorial conformation is significantly more stable.[4] This is because substituents in the axial position experience steric hindrance from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). By placing the bulkier methylamino and hydroxymethyl groups in the equatorial positions, these unfavorable interactions are avoided. Consequently, at equilibrium, the trans isomer exists almost exclusively in the diequatorial conformation, making it the thermodynamically more stable of the two isomers.[4]

The cis Isomer: A Dynamic Equilibrium

In the cis isomer, both substituents are on the same face of the ring.[3] The ring flip of the cis isomer interconverts between two energetically equivalent conformations, both having one axial and one equatorial substituent (a,e and e,a).

DOT Diagram: Conformational Equilibrium of cis-[4-(Methylamino)cyclohexyl]methanol

G cluster_cis cis Isomer cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Energetically Equivalent)

Caption: Conformational equilibrium of the cis isomer.

Because both conformers of the cis isomer will always have one substituent in the less favorable axial position, the cis isomer is inherently higher in energy and thus less stable than the diequatorial conformer of the trans isomer. This fundamental difference in stability and shape underpins the variations in their physical and chemical properties.

Comparative Physicochemical Properties

The distinct stereochemistry of the cis and trans isomers directly translates to measurable differences in their physical properties. While specific experimental data for [4-(methylamino)cyclohexyl]methanol is not extensively published, we can infer the expected trends from the well-studied analogue, (4-methylcyclohexyl)methanol (4-MCHM).[5]

Propertycis Isomertrans IsomerRationale
Thermodynamic Stability Less StableMore StableThe trans isomer can adopt a low-energy diequatorial conformation, avoiding 1,3-diaxial strain.[4]
Dipole Moment Expected to be higherExpected to be lowerThe more "crowded" arrangement of polar groups in the cis isomer can lead to a greater net molecular dipole. For 4-MCHM, the cis isomer has a larger computed dipole moment.[5]
Boiling Point Generally lowerGenerally higherThe more stable and symmetrical trans isomer can pack more efficiently in the solid state, leading to a higher melting point. The difference in boiling points is often less pronounced.[6]
Melting Point Generally lowerGenerally higherThe symmetry of the trans isomer allows for more effective crystal lattice packing.
Aqueous Solubility HigherLowerThe cis isomer of 4-MCHM is more water-soluble than the trans isomer.[5] This is likely due to its higher polarity and less efficient packing, which makes it easier for water to solvate.
Octanol-Water Partition Coefficient (Kow) LowerHigherConsistent with its higher water solubility, the cis isomer of 4-MCHM is less lipophilic (lower Kow) than the trans isomer.[5]

Data trends are inferred from studies on the analogous compound (4-methylcyclohexyl)methanol (4-MCHM).

These differences have significant practical implications. For instance, in a pharmaceutical context, higher aqueous solubility (cis isomer) might be advantageous for certain formulations, while higher lipophilicity (trans isomer) could enhance membrane permeability. In environmental science, these properties would lead to different fates and transport of the isomers in aqueous systems.[5]

Synthesis and Isomer Separation

The synthesis of 1,4-disubstituted cyclohexanes often results in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of starting materials, catalysts, and reaction conditions.

A common synthetic route to [4-(methylamino)cyclohexyl]methanol involves the catalytic hydrogenation of an aromatic precursor, such as an ester of 4-aminobenzoic acid, followed by N-methylation and reduction of the ester.[7] Alternatively, reductive amination of a cyclohexanone derivative can be employed.[8]

DOT Diagram: General Synthetic Approach

G Start Aromatic Precursor (e.g., 4-Aminobenzoic acid ester) Step1 Catalytic Hydrogenation Start->Step1 Mixture Cis/Trans Isomer Mixture of 4-Aminocyclohexanecarboxylate Step1->Mixture Sep Isomer Separation (Optional, e.g., Crystallization) Mixture->Sep Trans_Ester Trans Isomer Sep->Trans_Ester trans Cis_Ester Cis Isomer Sep->Cis_Ester cis Red1 Ester Reduction & N-Methylation Trans_Ester->Red1 Red2 Ester Reduction & N-Methylation Cis_Ester->Red2 Trans_Final trans-[4-(Methylamino)cyclohexyl]methanol Red1->Trans_Final Cis_Final cis-[4-(Methylamino)cyclohexyl]methanol Red2->Cis_Final

Caption: A generalized synthetic pathway to cis and trans isomers.

Experimental Protocol: Stereoselective Synthesis of the trans Isomer

Achieving a high yield of a specific isomer often requires a stereoselective approach. For many applications, the thermodynamically stable trans isomer is the desired product. Hydrogenation reactions using specific catalysts can provide high trans selectivity.[8] A patent for a similar compound, trans-4-aminocyclohexyl methanol hydrochloride, outlines a multi-step synthesis starting from a 4-aminobenzoic acid ester.[7]

Principle: Catalytic hydrogenation of the aromatic ring often yields a mixture of isomers. The cis isomer can then be converted to the more stable trans isomer through an equilibration reaction, often under acidic or basic conditions, before subsequent reduction and purification steps.[7]

Step-by-Step Methodology (Conceptual):

  • Hydrogenation: An appropriate p-substituted benzene derivative (e.g., methyl 4-aminobenzoate) is hydrogenated using a catalyst like rhodium or ruthenium on a carbon support under pressure. This typically yields a mixture of cis and trans isomers.

  • Isomerization (Epimerization): The resulting mixture is treated with a strong base (e.g., sodium methoxide in methanol) and heated to reflux. This process allows the less stable cis isomer to epimerize to the thermodynamically favored trans isomer.

  • Purification: The trans isomer is often less soluble than the cis isomer, allowing for separation via fractional crystallization.[9]

  • Functional Group Modification: The purified trans intermediate (e.g., trans-4-aminocyclohexanecarboxylate) is then subjected to further reactions, such as N-methylation and ester reduction (e.g., with LiAlH₄), to yield the final product, trans-[4-(methylamino)cyclohexyl]methanol.

Analytical Differentiation of Cis and Trans Isomers

Unambiguous identification of the cis and trans isomers is crucial for quality control and research. Several analytical techniques can be employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclohexane derivatives. The key lies in the coupling constants (J-values) of the protons attached to the carbons bearing the substituents (the C1 and C4 methine protons).

  • Axial vs. Equatorial Protons: Protons in an axial position have a different chemical shift and coupling pattern compared to those in an equatorial position.

  • trans Isomer (Diequatorial): In the stable diequatorial conformation of the trans isomer, the C1-H and C4-H protons are both in the axial position. An axial proton will show a large coupling constant (typically 8-13 Hz) to adjacent axial protons (axial-axial coupling) and a smaller coupling constant (typically 2-5 Hz) to adjacent equatorial protons (axial-equatorial coupling). This results in a characteristic "triplet of triplets" or a broad multiplet with a large width at half-height.

  • cis Isomer (Axial-Equatorial): In the cis isomer, one of the methine protons (e.g., C1-H) is axial and the other (C4-H) is equatorial. The axial proton will exhibit the large axial-axial couplings as described above. The equatorial proton, however, will only show smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz), resulting in a narrower, more complex multiplet.

(Note: The following is an illustrative interpretation based on known principles and data from analogous compounds.)

  • Expected ¹H NMR for trans-[4-(methylamino)cyclohexyl]methanol: The proton on the carbon bearing the -CH₂OH group (C1-H) would be axial. It would appear as a broad multiplet due to large axial-axial couplings to the two axial protons on C2 and C6.

  • Expected ¹H NMR for cis-[4-(methylamino)cyclohexyl]methanol: The C1-H proton could be either axial or equatorial due to the ring flip. The spectrum would therefore be an average of both conformers, or if one conformer is preferred (e.g., the one with the larger methylamino group equatorial), the C1-H proton might be predominantly equatorial, showing only small coupling constants and appearing as a narrower multiplet compared to the trans isomer.

Other Analytical Techniques
  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate the two isomers, as their different polarities and shapes lead to different retention times on a column.[10]

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can show subtle differences in the fingerprint region (below 1500 cm⁻¹) due to the different symmetries of the molecules.

  • X-ray Crystallography: For solid samples, this is the most definitive method to determine the absolute stereochemistry and conformation of the molecule in the crystal lattice.

Applications and Biological Relevance

The choice between the cis and trans isomer is often dictated by the specific application, particularly in pharmacology. The rigid, well-defined orientation of substituents in the trans diequatorial conformer makes it an attractive scaffold for designing molecules that fit into specific protein binding pockets.

Studies on related trans-4-(methylamino)cyclohexyl derivatives have shown that the trans configuration can lead to enhanced binding affinity and selectivity for certain biological receptors compared to their cis counterparts.[8] This stereochemical preference is a guiding principle in structure-activity relationship (SAR) studies. The trans isomer of [4-(methylamino)cyclohexyl]methanol has been used as a building block in the synthesis of Janus Kinase (JAK) inhibitors, which are important therapeutic agents.[11]

Conclusion

The cis and trans isomers of [4-(methylamino)cyclohexyl]methanol are not interchangeable. They are distinct chemical entities with unique three-dimensional structures that lead to different stabilities, physicochemical properties, and potential biological activities. The trans isomer, existing predominantly in a stable diequatorial conformation, is generally the thermodynamically preferred product and is often sought after in drug design for its rigid and predictable geometry. A thorough understanding of the principles of conformational analysis, coupled with robust synthetic and analytical methodologies, is essential for any researcher or drug development professional working with this versatile molecular scaffold.

References

  • ResearchGate. Physical and chemical properties for cis-and trans-4-MCHM and for cis-and trans-MMCHC. Available at: [Link]

  • PubChem. 4-Methylcyclohexanemethanol | C8H16O | CID 118193. Available at: [Link]

  • ResearchGate. Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Available at: [Link]

  • Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • NIST. Cyclohexanemethanol, 4-(1-methylethyl)-, cis-. Available at: [Link]

  • Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • Wiley Online Library. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • Google Patents. US8841478B2 - Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester.
  • PubChem. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612. Available at: [Link]

  • Google Patents. WO 2010/020905 A1.
  • Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • Oreate AI Blog. (2026, January 27). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Available at: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • Pediaa. (2019, June 2). Difference Between Cis and Trans Cyclohexane. Available at: [Link]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Available at: [Link]

  • MDPI. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • SlidePlayer. Stereochemistry of disubstituted cyclohexane. Available at: [Link]

  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Available at: [Link]

  • LibreTexts. Cis-Trans Isomerism and Conformational Equilibria for Cyclohexane Derivatives. Available at: [Link]

Sources

[4-(Methylamino)cyclohexyl]methanol: Technical Profile & Procurement Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [4-(Methylamino)cyclohexyl]methanol: Technical Profile, Synthesis, and Procurement Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Specialists in Drug Development.

Executive Summary

[4-(Methylamino)cyclohexyl]methanol is a critical aliphatic amine building block, most notably serving as the primary scaffold for the "cyclohexylamino pyrrolopyrimidine" class of Janus Kinase (JAK) inhibitors. Its structural rigidity, provided by the cyclohexane ring, allows for precise spatial orientation of pharmacophores, a property exploited in the development of blockbuster veterinary and human drugs such as Oclacitinib (Apoquel®) and Abrocitinib (Cibinqo®).

This guide analyzes the chemical properties, synthetic routes, impurity profiles, and procurement strategies for this high-value intermediate, with a specific focus on the stereochemical distinction between cis and trans isomers.

Chemical Identity & Stereochemistry[1]

The commercial value of this molecule is almost exclusively tied to the trans-isomer , which places the hydroxymethyl and methylamino groups in a thermodynamically stable diequatorial conformation. This conformation is essential for binding affinity in the ATP-binding pocket of JAK enzymes.

Key Specifications
PropertySpecification
Preferred Name trans-[4-(Methylamino)cyclohexyl]methanol
CAS Number 400898-77-3 (trans-isomer) 1260831-73-9 (generic/mix)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance White to off-white solid (low melting point) or viscous oil
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar solvents
pKa ~10.5 (Secondary amine)
Stereochemical Conformation

In the trans-isomer, both the bulky hydroxymethyl (-CH₂OH) and methylamino (-NHMe) groups occupy equatorial positions on the cyclohexane chair, minimizing 1,3-diaxial interactions. The cis-isomer forces one group into an axial position, creating steric strain and altering the vector of the hydrogen bond donors/acceptors.

Critical Quality Attribute (CQA): For JAK inhibitor synthesis, the isomeric purity (trans/cis ratio) is the single most important specification. High-grade suppliers typically guarantee >95% trans content.

Applications in Drug Discovery: The JAK Inhibitor Scaffold

The [4-(methylamino)cyclohexyl]methanol motif acts as a linker that projects the pyrrolopyrimidine "hinge binder" and the sulfonyl "tail" into the appropriate sub-pockets of the JAK enzyme.

Case Study: Oclacitinib Synthesis

Oclacitinib is a selective JAK1 inhibitor used to treat pruritus in dogs.[1] The synthesis relies on the coupling of trans-[4-(methylamino)cyclohexyl]methanol with a chlorinated pyrrolopyrimidine core.

Oclacitinib_Synthesis Figure 1: Role of the target molecule in Oclacitinib synthesis. Start1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate SNAr Coupling Intermediate Start1->Intermediate Base, Heat Start2 trans-[4-(Methylamino) cyclohexyl]methanol (CAS 400898-77-3) Start2->Intermediate Step2 Sulfonylation (Mesyl Chloride) Intermediate->Step2 Functionalization Product Oclacitinib (JAK Inhibitor) Step2->Product

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for anticipating impurities. Two primary routes are utilized industrially.[2][3]

Route A: Reductive Amination (Cost-Effective)
  • Starting Material: 1,4-Cyclohexanedimethanol or 4-oxocyclohexanecarboxylate.

  • Process: Reaction with methylamine followed by hydrogenation.

  • Risk: Often yields a mixture of cis and trans isomers (approx. 60:40 to 70:30 favoring trans). Requires rigorous fractional crystallization or chromatography to upgrade to >98% trans.

Route B: Hydrogenation of Aromatic Precursors (High Purity)
  • Starting Material: Methyl 4-(methylamino)benzoate.

  • Process: Catalytic hydrogenation of the benzene ring followed by reduction of the ester.

  • Advantage: Can be tuned to favor the trans isomer thermodynamically, but requires high-pressure equipment.

Market Analysis: Suppliers & Price

The market is bifurcated between high-cost "Research Grade" (milligram scale) and "Process Grade" (kilogram scale).

Pricing Landscape (Estimated 2025/2026)
ScalePurity (Trans)Price Range (USD)Typical Lead Time
Research (1g) >95%$300 - $400In Stock (1-3 Days)
Pilot (100g) >98%$2,500 - $4,0002-4 Weeks
Commercial (1kg) >99%Inquire (Volatile)6-8 Weeks

Note: Prices are derived from catalog listings of major building block vendors (e.g., ChemScene, BLD Pharm) and are subject to fluctuation based on raw material costs.

Key Suppliers
  • Research Scale (Fast Delivery):

    • ChemScene: High stock availability for small packs (250mg - 5g).

    • BLD Pharm: Competitive pricing for early-stage discovery.

    • AChemBlock: Specializes in novel building blocks.

  • Bulk/Manufacturing (Custom Synthesis):

    • JHECHEM: Large-scale manufacturing capabilities in China.

    • Pharmaffiliates: Focus on pharmaceutical standards and impurities.

Procurement Decision Matrix

Procurement_Strategy Figure 2: Procurement Strategy based on development phase. Start Need [4-(Methylamino) cyclohexyl]methanol Stage Development Stage? Start->Stage Hit Hit-to-Lead Stage->Hit Lead Lead Opt / Process Stage->Lead Req1 Req: Speed > Cost Buy 1-5g Catalog Hit->Req1 Req2 Req: Isomeric Purity > 99% Validate Trans/Cis Ratio Lead->Req2 Action1 Supplier: ChemScene / BLD Req1->Action1 Action2 Supplier: Custom Synthesis (Request CoA with NMR) Req2->Action2

Handling & Safety Protocols

Storage & Stability
  • Hygroscopicity: Secondary amines can be hygroscopic. Store in a desiccator.

  • Air Sensitivity: While relatively stable, long-term storage should be under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or alcohol.

  • Temperature: Refrigerate (2-8°C).

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4][5]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust/aerosol formation.[2][4][6]

References

  • Zoetis Inc. (2010).[5] Pyrrolo[2,3-d]pyrimidine compounds (Patent WO2010020905A1). World Intellectual Property Organization. Retrieved from

Sources

Technical Guide: Pharmacophore Properties of Methylamino Cyclohexyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore properties, structure-activity relationships (SAR), and synthetic methodologies for methylamino cyclohexyl scaffolds.

Executive Summary

The methylamino cyclohexyl scaffold represents a privileged substructure in medicinal chemistry, serving as the core pharmacophore for a diverse range of psychoactive agents, including


-opioid receptor (MOR) agonists (e.g., U-47700), NMDA receptor antagonists (e.g., Ketamine), and dual-action analgesics (e.g., Tramadol/Tapentadol derivatives).

This guide analyzes the structural dynamics that allow this single lipophilic core to toggle between distinct receptor targets. We focus on the direct-ring attachment class (where the nitrogen is bonded directly to the cyclohexane carbon), contrasting the trans-1,2-diamine motif of the U-series with the


-amino ketone motif of the arylcyclohexylamines.

Structural Dynamics & Pharmacophore Definition

The efficacy of this scaffold relies on the Cyclohexane Chair Flip and the precise stereochemical orientation of the basic nitrogen relative to the lipophilic aryl moiety.

The Core Pharmacophore

The scaffold consists of three critical zones:

  • The Lipophilic Core (Zone A): A cyclohexane ring providing metabolic stability and CNS penetration (LogP modulation).

  • The Cationic Anchor (Zone B): A basic nitrogen (methylamino or dimethylamino) protonated at physiological pH (pKa

    
     8.5–9.5), forming an ionic bond with conserved aspartate residues (e.g., Asp147 in MOR).
    
  • The Aryl Wing (Zone C): An aromatic system (phenyl, dichlorophenyl) attached either directly (Ketamine) or via an amide linker (U-47700), engaging in

    
    -
    
    
    
    stacking with receptor aromatic residues (e.g., Trp/Tyr).
Stereochemical "Locks"

The biological activity is strictly governed by stereochemistry.

  • U-Series (Opioids): The active conformation is the (1R, 2R)-trans isomer. The cis isomers are generally inactive or possess significantly reduced affinity. The trans arrangement locks the two nitrogen substituents in an equatorial-equatorial orientation in the lowest energy chair conformation.

  • Ketamine (NMDA): The (S)-isomer exhibits 3-4x higher affinity for the PCP binding site on the NMDA receptor than the (R)-isomer.

PharmacophoreMap Scaffold Methylamino Cyclohexyl Core Scaffold ZoneA Zone A: Cyclohexane Ring (Lipophilic/Spacer) Scaffold->ZoneA ZoneB Zone B: Basic Nitrogen (Ionic Bond Donor) Scaffold->ZoneB ZoneC Zone C: Aryl Moiety (Pi-Pi Stacking) Scaffold->ZoneC TargetNMDA Target: NMDA Receptor (PCP Site Pore Block) ZoneA->TargetNMDA Steric Occlusion TargetMOR Target: Mu-Opioid Receptor (Asp147 Interaction) ZoneB->TargetMOR Protonated Amine (Salt Bridge) ZoneB->TargetNMDA Pore Trapping ZoneC->TargetMOR 3,4-Cl Substitution (Hydrophobic Pocket)

Figure 1: Pharmacophore map illustrating the tripartite interaction zones of the scaffold with primary receptor targets.

Structure-Activity Relationships (SAR)[1]

The "Nitrogen Switch" (Alkylation State)

The degree of alkylation on the nitrogen is a critical determinant of potency, particularly for the benzamide opioids (U-47700 series).

Compound VariantStructure FeatureMOR Affinity (

)
Biological Consequence
Parent (U-47700)

-Methyl,

-Dimethyl
~1–5 nMFull Agonist. High potency analgesia.
N-Desmethyl

-Methyl,

-Methyl
~200 nMWeak Agonist. Significant loss of potency.[1]
N,N-Didesmethyl

-Methyl, Primary Amine
>4000 nMInactive. Loss of hydrophobic bulk.

Expert Insight: The tertiary amine (


-dimethyl) is essential not just for basicity, but to fill a specific hydrophobic sub-pocket within the MOR orthosteric site. Removal of these methyl groups (metabolic N-demethylation) effectively terminates the drug's action.
The "Eastern Methylene" Effect

A subtle structural modification known as the "Eastern Methylene Group Effect" can invert receptor selectivity.[2]

  • Direct Amide (U-47700): Benzamide attached directly to cyclohexyl nitrogen

    
    MOR Selective .
    
  • Methylene Spacer (U-50488): Benzamide attached via -CH

    
    - linker 
    
    
    
    KOR Selective .

This SAR rule is critical for preventing dysphoric side effects associated with Kappa activation during the design of novel analgesics.

Synthetic Strategies & Stereocontrol

Synthesizing these scaffolds requires rigorous stereocontrol to isolate the active trans or chiral isomers. Below is the self-validating protocol for the U-47700 (Trans-1,2-diamine) class, utilizing epoxide ring-opening to guarantee trans geometry.

Protocol: Trans-Selective Synthesis of U-47700 Analogs

Reagents: Cyclohexene oxide, Dimethylamine (aq), Thionyl Chloride (


), Methylamine (THF), 3,4-Dichlorobenzoyl chloride.

Step-by-Step Workflow:

  • Epoxide Opening (Trans-Setup):

    • React Cyclohexene oxide with Dimethylamine (40% aq) at reflux.

    • Mechanism:[3][4]

      
       attack of the amine on the epoxide. The nucleophile attacks from the backside, forcing the resulting alcohol and amine groups into a trans relationship.
      
    • Product:trans-2-(dimethylamino)cyclohexanol.

  • Chlorination/Activation:

    • Treat the alcohol with Thionyl Chloride (

      
      ) in chloroform.
      
    • Critical Intermediate: This forms a trans-1-chloro-2-(dimethylamino)cyclohexane . However, in solution, this often forms a transient Aziridinium ion .

  • Amine Substitution (Retention of Trans):

    • React the chloro-intermediate with Methylamine (excess).

    • Stereochemistry: If proceeding via Aziridinium, the second nucleophile attacks to reopen the ring, retaining the overall trans relative configuration (double inversion or directed attack).

    • Product:trans-N,N,N'-trimethylcyclohexane-1,2-diamine.

  • Acylation (Final Coupling):

    • Dissolve the diamine in DCM with triethylamine (base). Add 3,4-dichlorobenzoyl chloride dropwise at 0°C.

    • Selectivity: The secondary amine (N-methyl) is more nucleophilic/accessible for acylation than the tertiary dimethylamine, preventing over-acylation.

    • Final Product: U-47700.[5]

SynthesisWorkflow Step1 Step 1: Epoxide Opening (Cyclohexene Oxide + HNMe2) Generates Trans-Alcohol Step2 Step 2: Chlorination (SOCl2) Forms Aziridinium Intermediate Step1->Step2 SN2 (Inversion) Step3 Step 3: Nucleophilic Attack (+ MeNH2) Yields Trans-Diamine Step2->Step3 Aziridinium Opening (Retains Trans) Step4 Step 4: Selective Acylation (+ 3,4-Cl-Benzoyl Chloride) Targets Secondary Amine Step3->Step4 Chemoselective Coupling Final Final Product: U-47700 (Trans-isomer) Step4->Final

Figure 2: Synthetic pathway for U-47700 utilizing epoxide opening to enforce trans-stereochemistry.

ADME & Metabolic Stability

The methylamino cyclohexyl scaffold is highly lipophilic, leading to rapid Blood-Brain Barrier (BBB) transit, but it is also susceptible to oxidative metabolism.

Metabolic Hotspots
  • N-Demethylation: Mediated by CYP450 enzymes (CYP3A4, CYP2B6).

    • U-Series: Demethylation leads to bio-inactivation (see SAR table).

    • Ketamine:[3][4][6][7] Demethylation leads to Norketamine , which retains partial activity, contributing to the prolonged duration of action.

  • Hydroxylation: Occurs on the cyclohexane ring (often position 6 or 4).

    • Ketamine:[3][4][6][7] Forms Hydroxynorketamine (HNK), recently identified as potentially responsible for antidepressant effects via AMPA receptor modulation, independent of NMDA antagonism.

Toxicity Implications[9]
  • Respiratory Depression: Driven by MOR activation (U-series).

  • Dissociative/Psychotomimetic: Driven by NMDA antagonism (Ketamine/PCP analogs).

  • Neurotoxicity: High doses of halogenated analogs (e.g., 4-chloro derivatives) may be neurotoxic due to alkylating metabolites or excessive glutamatergic rebound.

References

  • Cheney, B. V., et al. (1985).[8] Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of Medicinal Chemistry. Link

  • Baumann, M. H., et al. (2016). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology. Link

  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature. Link

  • Szmuszkovicz, J. (1982). U.S. Patent No. 4,098,904. Analgesic N-(2-aminocycloaliphatic)benzamides. Link

  • World Health Organization. (2016). U-47700 Critical Review Report. Expert Committee on Drug Dependence. Link

Sources

Methodological & Application

Application Notes and Protocols for [4-(Methylamino)cyclohexyl]methanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of [4-(Methylamino)cyclohexyl]methanol

[4-(Methylamino)cyclohexyl]methanol, a bifunctional molecule featuring a secondary amine and a primary alcohol on a cyclohexane scaffold, is a versatile intermediate in pharmaceutical synthesis.[1][2] Its distinct structural characteristics, including the stereochemistry of the cyclohexane ring and the hydrogen bonding capabilities of its functional groups, make it a valuable building block for creating complex active pharmaceutical ingredients (APIs).[1] The trans-isomer, in particular, is often favored in drug design to achieve specific pharmacological profiles.[3] This document provides an in-depth guide to the synthesis, purification, and analytical characterization of [4-(Methylamino)cyclohexyl]methanol, along with protocols for its application in the synthesis of advanced pharmaceutical intermediates.

The methylamino group is a key pharmacophore that can enhance a molecule's binding affinity to biological targets, while the hydroxymethyl group offers a site for further chemical modification and can improve pharmacokinetic properties.[1] The interplay between these two functional groups, and their spatial arrangement on the cyclohexane ring, allows for the fine-tuning of a drug candidate's structure-activity relationship (SAR).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of [4-(Methylamino)cyclohexyl]methanol is essential for its effective use in synthesis and for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₇NO[1][4]
Molecular Weight143.23 g/mol [1][4]
CAS Number400898-77-3 (trans-isomer)[3][5]
AppearanceVaries (often a solid)[6]
StorageKeep in a dark place, sealed in dry, room temperature conditions.[5]

Synthesis of [4-(Methylamino)cyclohexyl]methanol: A Step-by-Step Protocol

The synthesis of [4-(Methylamino)cyclohexyl]methanol can be achieved through various routes. A common and effective method involves the reductive amination of a suitable cyclohexanone precursor. The following protocol details a representative synthesis.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis of [4-(Methylamino)cyclohexyl]methanol from a commercially available starting material.

Materials:

  • 4-oxocyclohexanecarboxylic acid

  • Methylamine solution (40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution (2M)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid in methanol. Add an equimolar amount of methylamine solution. Stir the mixture at room temperature for 2-4 hours to form the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.[1]

  • Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add dichloromethane to the aqueous residue and basify with 2M sodium hydroxide solution until the pH is >10. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizing the Synthesis Workflow

G cluster_synthesis Synthesis Workflow cluster_purification Purification A 4-oxocyclohexanecarboxylic acid + Methylamine B Imine Formation A->B Methanol, RT C Reduction with NaBH4 B->C Ice bath, then RT D [4-(Methylamino)cyclohexyl]methanol (crude) C->D E Column Chromatography D->E F Pure Isomers E->F

Caption: Workflow for the synthesis and purification of [4-(Methylamino)cyclohexyl]methanol.

Purification and Isomer Separation

The synthesis of [4-(Methylamino)cyclohexyl]methanol often results in a mixture of cis and trans isomers.[7] The separation of these isomers is crucial as they can exhibit different pharmacological activities.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude [4-(Methylamino)cyclohexyl]methanol

  • Silica gel (for column chromatography)

  • Eluent system (e.g., dichloromethane/methanol/ammonia gradient)

  • TLC plates and visualization agent (e.g., ninhydrin stain)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding methanol and a small amount of ammonia to prevent tailing of the amine. A typical gradient might start with 100% dichloromethane and gradually increase to 90:10:1 dichloromethane:methanol:ammonia.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified [4-(Methylamino)cyclohexyl]methanol isomer.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and isomeric ratio of [4-(Methylamino)cyclohexyl]methanol.[8]

Protocol 3: Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the cis and trans isomers of [4-(Methylamino)cyclohexyl]methanol.[9]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume of the sample into the GC.

  • GC Separation: Use a temperature program to separate the isomers. The trans-isomer typically elutes before the cis-isomer.[9] A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: Acquire mass spectra for the eluting peaks. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

  • Data Analysis: Integrate the peak areas of the cis and trans isomers to determine the isomeric ratio.

Protocol 4: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is another valuable tool for assessing the purity of [4-(Methylamino)cyclohexyl]methanol.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Chromatographic Separation: Elute the sample using a suitable gradient program.

  • Detection: Monitor the elution at a wavelength where the compound has some absorbance, or use a universal detector like an Evaporative Light Scattering Detector (ELSD).

  • Purity Assessment: Determine the purity of the sample by calculating the area percentage of the main peak relative to any impurity peaks.

Application in Pharmaceutical Synthesis: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

[4-(Methylamino)cyclohexyl]methanol is a key intermediate in the synthesis of certain Janus Kinase (JAK) inhibitors, which are used to treat inflammatory diseases.[10] The following protocol describes its use in the synthesis of a pyrrolo[2,3-d]pyrimidine derivative, a common core structure in JAK inhibitors.

Protocol 5: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate

Materials:

  • trans-[4-(Methylamino)cyclohexyl]methanol

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., acetone or aqueous acetonitrile)[7][10]

  • Potassium iodide (catalytic amount, if needed)[10]

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-[4-(Methylamino)cyclohexyl]methanol and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the chosen solvent.[10]

  • Addition of Base: Add the base to the reaction mixture.

  • Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 60-75°C) and stir for several hours.[7][10] Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve solvent removal, extraction, and crystallization or column chromatography to isolate the desired product.

Visualizing the Application in Synthesis

G cluster_synthesis_pathway Synthesis of JAK Inhibitor Intermediate A trans-[4-(Methylamino)cyclohexyl]methanol C Nucleophilic Aromatic Substitution A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Pyrrolo[2,3-d]pyrimidine Intermediate C->D Base, Heat

Sources

Scale-Up Synthesis of trans-[4-(Methylamino)cyclohexyl]methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

trans-[4-(Methylamino)cyclohexyl]methanol is a valuable bifunctional building block in medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with a primary alcohol and a secondary amine, provides a versatile scaffold for the synthesis of a wide range of pharmacologically active molecules. The specific trans stereochemistry is often crucial for biological activity, necessitating a synthetic route that is both scalable and highly stereoselective.

This application note provides a detailed, two-part protocol for the scale-up synthesis of trans-[4-(methylamino)cyclohexyl]methanol, starting from readily available materials. The strategy focuses on the robust preparation of a key Boc-protected intermediate, followed by a high-yield reduction. The protocols are designed for scalability, with an emphasis on procedural safety, particularly in the handling of energetic reagents.

Synthetic Strategy Overview

The overall synthetic approach is a two-stage process, designed for efficiency and scalability.

Part A: Synthesis of the Key Intermediate, trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid. This initial phase focuses on the stereoselective synthesis and purification of the Boc-protected amino acid, which serves as the direct precursor to our target molecule. The Boc protecting group is strategically chosen for its stability under various reaction conditions and its facile removal under acidic conditions, should further derivatization of the amine be required.

Part B: Lithium Aluminum Hydride Reduction to Yield trans-[4-(Methylamino)cyclohexyl]methanol. The second stage involves the powerful reducing agent, lithium aluminum hydride (LiAlH₄), to concurrently reduce the carboxylic acid to a primary alcohol and the Boc-protected amine to a methylamine. This dual reduction in a single step significantly improves the overall efficiency of the synthesis.

Part A: Detailed Protocol for the Synthesis of trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid

This protocol is adapted from a reported industrially feasible process, ensuring its scalability and robustness.[1][2]

Step 1: Preparation of Isopropyl trans-4-aminocyclohexanecarboxylate

This step involves the deprotection of a phthalimido-protected intermediate.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, addition funnel, and temperature probe, add isopropyl trans-4-phthalimidocyclohexanecarboxylate (1.0 kg, 3.17 mol).

  • Solvent Addition: Add a mixture of methanol (6.0 L) and dichloromethane (2.5 L) at ambient temperature.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 kg, 19.04 mol) dissolved in deionized water (5.0 L) dropwise to the stirred reaction mixture, maintaining the temperature between 25-30°C.

  • Reaction Monitoring: Stir the reaction mass for 12-14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the solid phthalhydrazide byproduct. Add deionized water (2.0 L) to the filtrate and separate the dichloromethane layer. Concentrate the organic layer under reduced pressure to yield isopropyl trans-4-aminocyclohexanecarboxylate.

Step 2: Boc-Protection of Isopropyl trans-4-aminocyclohexanecarboxylate
  • Reaction Setup: Dissolve the crude isopropyl trans-4-aminocyclohexanecarboxylate from the previous step in methanol (8.0 L) in a reactor at ambient temperature.

  • Base Addition: Add triethylamine (0.7 kg, 7.02 mol) dropwise while stirring, maintaining the temperature at 25-30°C.

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.18 kg, 5.40 mol) in methanol (2.0 L) to the reaction mixture at 25-30°C.

  • Reaction Monitoring: Stir the reaction for 3-4 hours, monitoring for completion by TLC.

  • Work-up: Remove the methanol under vacuum. Add deionized water (4.0 L) and extract the product with dichloromethane (2 x 2.5 L).

Step 3: Saponification to trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid
  • Reaction Setup: To the dichloromethane solution of trans-isopropyl-(4-tert-butoxycarbonylamino)-1-cyclohexanecarboxylate, add methanol (5.0 L).

  • Base Addition: Slowly add a solution of sodium hydroxide (0.35 kg, 8.75 mol) in deionized water (1.5 L) at 25-30°C with constant stirring.

  • Reaction Monitoring: Stir the mixture for 11-12 hours at 25-30°C, monitoring for the disappearance of the starting material by TLC.

  • Work-up and Isolation: After completion, add deionized water (9.0 L) and separate the aqueous layer. Cool the aqueous layer to below 15°C and acidify with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product. Filter the solid, wash with cold deionized water, and dry under vacuum to obtain trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid.

Parameter Value
Starting MaterialIsopropyl trans-4-phthalimidocyclohexanecarboxylate
Key ReagentsHydrazine hydrate, Di-tert-butyl dicarbonate, Sodium hydroxide
SolventsMethanol, Dichloromethane, Water
Overall YieldTypically >70%
Purity>98%

Table 1: Summary of parameters for the synthesis of the key intermediate.

Part B: Detailed Protocol for the Reduction to trans-[4-(Methylamino)cyclohexyl]methanol

This protocol utilizes lithium aluminum hydride (LiAlH₄) and requires strict adherence to safety precautions due to the reagent's reactivity.[3][4]

Safety First: Handling Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a highly reactive, water-sensitive, and potentially pyrophoric solid.[3][4] All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. All glassware must be rigorously dried before use. Personal protective equipment, including a fire-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. A Class D fire extinguisher for reactive metals must be readily accessible.

Step 4: LiAlH₄ Reduction
  • Reaction Setup: In a multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel, suspend lithium aluminum hydride (a molar excess, typically 3-4 equivalents relative to the carboxylic acid) in anhydrous tetrahydrofuran (THF). The flask should be of sufficient size to accommodate the reaction volume and subsequent quenching.

  • Substrate Addition: Dissolve the trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching Procedure (Fieser Workup): This is a critical step that must be performed with extreme caution. Cool the reaction mixture to 0°C in an ice bath. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water

  • Work-up and Isolation: Allow the mixture to warm to room temperature and stir for at least 30 minutes. The resulting granular precipitate of aluminum salts can be removed by filtration through a pad of celite. Wash the filter cake thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude trans-[4-(methylamino)cyclohexyl]methanol.

Parameter Value
Starting Materialtrans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid
Key ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Typical Yield80-90%
Purity (crude)>90%

Table 2: Summary of parameters for the LiAlH₄ reduction.

Purification of the Final Product

The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt. For the latter, dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt, which can then be collected by filtration.

Data and Characterization

The identity and purity of the synthesized trans-[4-(methylamino)cyclohexyl]methanol should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • NMR Spectroscopy: While specific experimental spectra are best obtained on the synthesized material, the expected ¹H and ¹³C NMR chemical shifts are consistent with the proposed structure. Commercial suppliers of this compound provide analytical data for confirmation.[5]

    • ¹H NMR (CDCl₃): Expected signals for the methoxy group protons, the methylamino proton, the N-methyl protons, and the protons of the cyclohexane ring and the methylene group of the alcohol.

    • ¹³C NMR (CDCl₃): Expected signals for the carbon of the N-methyl group, the carbons of the cyclohexane ring, and the carbon of the hydroxymethyl group.

  • Mass Spectrometry (MS): ESI-MS should show the corresponding [M+H]⁺ ion.

Experimental Workflow Diagrams

Synthesis_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Final Product Synthesis A1 Isopropyl trans-4-phthalimidocyclohexanecarboxylate A2 Deprotection (Hydrazine Hydrate) A1->A2 A3 Isopropyl trans-4-aminocyclohexanecarboxylate A2->A3 A4 Boc-Protection (Boc Anhydride) A3->A4 A5 trans-Isopropyl-(4-tert-butoxycarbonylamino)-1-cyclohexanecarboxylate A4->A5 A6 Saponification (NaOH) A5->A6 A7 trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid A6->A7 B1 LiAlH4 Reduction A7->B1 B2 Quenching & Work-up B1->B2 B3 Purification B2->B3 B4 trans-[4-(methylamino)cyclohexyl]methanol B3->B4

Caption: Overall workflow for the synthesis of trans-[4-(methylamino)cyclohexyl]methanol.

LiAlH4_Safety Title Critical Safety Protocol for LiAlH4 Reduction Inert_Atmosphere Strict Inert Atmosphere (Nitrogen or Argon) Dry_Glassware Rigorously Dried Glassware PPE Full Personal Protective Equipment (Fire-retardant coat, glasses, gloves) Fire_Safety Class D Fire Extinguisher Accessible Controlled_Addition Slow, Controlled Reagent Addition Cautious_Quenching Cautious Quenching at 0°C Inert_Atmosphere->Controlled_Addition Dry_Glassware->Controlled_Addition PPE->Controlled_Addition Fire_Safety->Cautious_Quenching Controlled_Addition->Cautious_Quenching

Caption: Key safety considerations for handling lithium aluminum hydride.

References

  • Patil, P. S.; Mahajan, U. S.; Sonawane, S. P.; Gurjar, M. K. Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Org. Process Res. Dev.2009 , 13 (6), 1141–1144. [Link]

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Deriv
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chem. Health Saf.2024 . [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
  • CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid - Google P
  • Quenching and Disposal of Water Reactive Materials - Environmental Health and Safety. [Link]

Sources

Functionalization of primary alcohol in [4-(Methylamino)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Chemoselective Modification of CAS 400898-77-3 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1][2]

Abstract & Strategic Significance

[4-(Methylamino)cyclohexyl]methanol (CAS: 400898-77-3) is a high-value bifunctional scaffold, widely recognized as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib).[1][2] Its structure features two nucleophilic sites: a secondary amine and a primary alcohol, typically arranged in a trans-1,4-configuration.[2]

The functionalization of the primary alcohol—whether via oxidation to an aldehyde or activation as a leaving group—presents a classic chemoselectivity challenge.[3][4] The secondary amine is significantly more nucleophilic and susceptible to oxidation than the primary alcohol. Consequently, direct modification attempts often yield complex mixtures of N-alkylated byproducts, N-oxides, or polymerized material.

This guide details the industry-standard "Protect-Modify-Deprotect" strategy, ensuring high yield and purity. We focus on the N-Boc protection pathway, which renders the amine inert, allowing for precise functionalization of the alcohol.

Strategic Analysis: The Chemoselectivity Challenge

Before initiating wet chemistry, it is vital to understand the reactivity landscape of this scaffold.

FeatureChemical MoietyReactivity ProfileRisk Factor
Site A Secondary Amine (

)
High Nucleophilicity , Basic (

), Oxidizable.[1][2]
Will react first with electrophiles (

) and oxidants.[1][2]
Site B Primary Alcohol (

)
Moderate Nucleophilicity, Oxidizable.[1][2]Requires activation (deprotonation or catalyst) to compete with Site A.
Geometry Trans-1,4-cyclohexaneRigid spacer (

).[1][2]
Prevents intramolecular cyclization (unlike 1,2-amino alcohols), but promotes intermolecular polymerization.[2]

The Solution: Orthogonal protection of Site A using a tert-butoxycarbonyl (Boc) group.[1][2] This reduces the nucleophilicity of the nitrogen via resonance delocalization into the carbamate carbonyl, effectively "masking" it while the alcohol is modified.

Visualizing the Workflow

The following diagram outlines the decision logic and synthetic pathway for modifying the alcohol group.

G cluster_legend Reaction Logic SM Starting Material [4-(Methylamino)cyclohexyl]methanol Prot Step 1: N-Protection (Boc-Intermediate) SM->Prot Boc2O, DCM (Masks Amine) OxPath Path A: Oxidation (Target: Aldehyde) Prot->OxPath Swern or DMP ActPath Path B: Activation (Target: Mesylate/Tosylate) Prot->ActPath MsCl, Et3N ProdOx Product A N-Boc-Amino Aldehyde OxPath->ProdOx Yield: 85-95% ProdAct Product B N-Boc-Amino Alkyl Mesylate ActPath->ProdAct Yield: >90% Red: High Risk Red: High Risk Blue: Protected/Safe Blue: Protected/Safe Red: High Risk->Blue: Protected/Safe Green/Yellow: Functionalized Green/Yellow: Functionalized Blue: Protected/Safe->Green/Yellow: Functionalized

Caption: Workflow for chemoselective alcohol functionalization via N-Boc protection.

Detailed Experimental Protocols
Protocol A: Chemoselective N-Boc Protection

This step is the prerequisite for all subsequent alcohol modifications.

Reagents:

  • Substrate: [4-(Methylamino)cyclohexyl]methanol (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1][2]
    
  • Triethylamine (

    
    ) (1.2 equiv) - Optional, accelerates reaction.[1][2]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

Procedure:

  • Setup: Charge a round-bottom flask with the amino-alcohol substrate and DCM (

    
    ).
    
  • Addition: Cool the solution to

    
     (ice bath). Add 
    
    
    
    followed by the dropwise addition of a solution of
    
    
    in minimal DCM.[2]
  • Reaction: Remove the ice bath and stir at room temperature (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (stain with Ninhydrin or PMA).[1][2] The starting material (polar, baseline) will disappear, replaced by a less polar spot (N-Boc intermediate).[2]

  • Workup: Quench with water. Extract with DCM (

    
    ).[1][2] Wash combined organics with 0.5M HCl (to remove unreacted amine traces) and brine.[1][2] Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     should show a singlet at 
    
    
    
    (9H, Boc group).[1][2]
Protocol B: Swern Oxidation (Alcohol

Aldehyde)

Best for: Preparing the aldehyde for reductive amination or Wittig reactions.[1][2] Swern is preferred over PCC/Jones to avoid heavy metals and harsh acidic conditions.

Reagents:

  • Oxalyl Chloride (

    
    ) (1.5 equiv)[1][2]
    
  • Dimethyl Sulfoxide (DMSO) (3.0 equiv)[1][2]

  • Triethylamine (

    
    ) (5.0 equiv)[1][2]
    
  • Solvent: Anhydrous DCM.[1][2]

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve oxalyl chloride in anhydrous DCM. Cool to 
    
    
    
    (dry ice/acetone).
  • Swern Reagent Formation: Add DMSO dropwise. Caution: Gas evolution (

    
    ).[1][2] Stir for 15 mins at 
    
    
    
    .
  • Substrate Addition: Add the N-Boc protected intermediate (from Protocol A) dissolved in DCM dropwise to the cold mixture. Stir for 30–45 mins at

    
    .[2]
    
    • Mechanism:[1][2][5][6][7][8][9] The alcohol reacts with the chlorosulfonium salt to form an alkoxysulfonium intermediate.

  • Elimination: Add

    
     dropwise.[1][2] The solution will become cloudy (amine salts).[1][2] Allow the reaction to warm to 
    
    
    
    over 30–60 mins.
  • Workup: Quench with saturated

    
     or phosphate buffer (pH 7). Extract with DCM.[1][2][10]
    
    • Critical Note: Aldehydes on this scaffold can be unstable.[1][2] Use immediately or store at

      
       under inert gas.
      
Protocol C: Mesylation (Alcohol

Leaving Group)

Best for: Creating a substrate for


 displacement (e.g., attaching the cyclohexyl ring to a heterocycle).

Reagents:

  • Methanesulfonyl Chloride (

    
    ) (1.2 equiv)[1][2]
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]
    
  • Solvent: Anhydrous DCM (

    
    ).[1][2]
    

Procedure:

  • Setup: Dissolve the N-Boc protected intermediate and

    
     in anhydrous DCM. Cool to 
    
    
    
    .
  • Addition: Add

    
     dropwise via syringe.[1][2] The reaction is typically exothermic; control rate to maintain temperature 
    
    
    
    .[1][2]
  • Reaction: Stir at

    
     for 30–60 mins.
    
    • Monitoring: TLC will show a slight shift.[1][2] The mesylate is typically UV active (weakly) or stains strongly with PMA.[1][2]

  • Workup: Wash with cold water, then cold 0.1M HCl, then saturated

    
    . Dry and concentrate.
    
    • Stability:[1][2] Mesylates are thermally sensitive.[1][2] Do not heat above

      
       during rotary evaporation.
      
Data Summary & Troubleshooting
ParameterSwern OxidationMesylationNotes
Temperature


Temperature control is critical for Swern to prevent Pummerer rearrangement side products.[1][2]
Time 1–2 Hours< 1 HourMesylation is very fast; prolonged stirring can lead to chloride displacement impurities.[1][2]
Purification Silica Gel (rapid)Crystallization / Use CrudeSilica chromatography can degrade mesylates; use deactivated silica if necessary.[1][2]
Key Byproduct Methyl thiomethyl etherAlkyl chlorideIf

is insufficient in Swern, thioethers form.[2] If temp rises in Mesylation, Cl- displaces OMs.[1][2]
References
  • Pfizer Inc. (2010).[1][2] Pyrrolo[2,3-d]pyrimidine Compounds. WO 2010/020905.[1][2][11] (Describes the synthesis of JAK inhibitors using the N-protected amino-cyclohexyl methanol intermediate).

  • Omura, K., & Swern, D. (1978).[2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][12] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[2] (Foundational protocol for Swern oxidation).

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][11][13] Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][11] (Standard reference for Boc protection/deprotection conditions). [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20760612, [4-(Methylamino)cyclohexyl]methanol. (Verification of chemical properties and identifiers). [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of [4-(Methylamino)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [4-(Methylamino)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, basic compound. The content is structured in a practical question-and-answer format to directly address issues you may encounter during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [4-(Methylamino)cyclohexyl]methanol that complicate its purification by column chromatography?

A: The purification challenges for this molecule stem from three primary features:

  • A Basic Secondary Amine: The methylamino group is basic and readily protonated. This leads to strong, often irreversible, interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase. This interaction is a primary cause of significant peak tailing, poor separation, and potential loss of the compound on the column.[1][2]

  • A Polar Primary Alcohol: The hydroxymethyl group imparts significant polarity, requiring more polar solvent systems for elution compared to non-polar compounds.[3]

  • Stereoisomerism: The cyclohexane ring is 1,4-disubstituted, meaning the molecule can exist as cis and trans isomers.[4] These isomers can have very similar polarities, making their separation a significant chromatographic challenge.[5]

Q2: I'm observing severe streaking (tailing) of my compound on a standard silica gel TLC plate and column. What is the underlying cause and the immediate solution?

A: This is the most common issue encountered when purifying basic amines on silica gel.[6] The cause is an acid-base interaction between your basic amine and the acidic surface of the silica.[1] To counteract this, you must neutralize the acidic sites on the stationary phase.

The most direct solution is to add a small amount of a basic modifier to your mobile phase (eluent). A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v) or a solution of ammonium hydroxide in methanol (e.g., 1-2% of a 2M NH3 in MeOH solution added to the eluent).[1][7] This competing base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

Q3: My compound is very polar and remains at the baseline (Rf ≈ 0) even when using 100% ethyl acetate. How can I get it to move?

A: When a compound is too strongly adsorbed to the stationary phase, the polarity of the mobile phase must be increased.[3] For highly polar compounds like yours, a mixture of dichloromethane (DCM) or ethyl acetate with methanol is often required.[8] Start by adding a small percentage of methanol (e.g., 1-5%) to your non-polar solvent. You can create solvent systems such as 95:5 DCM:MeOH or even 90:10:1 DCM:MeOH:NH4OH to increase polarity while simultaneously mitigating peak tailing.[7]

Q4: Beyond modifying the solvent, what other stationary phases are suitable for purifying basic amines like this one?

A: When basic modifiers are undesirable or ineffective, changing the stationary phase is the best strategy. The goal is to use a stationary phase that does not have acidic sites.

  • Amino-Functionalized Silica: This is an excellent choice. The silica surface is bonded with an aminopropyl group, making the surface basic and eliminating the problematic silanol interactions.[8][9] It allows for the use of neutral solvent systems like hexane/ethyl acetate, simplifying the purification process.[8]

  • Basic Alumina: Alumina is another polar stationary phase, but it is available in neutral and basic grades. Basic alumina can be effective for purifying amines, but it may have different selectivity compared to silica.[1]

  • Reversed-Phase (C18) Silica: For polar compounds, reversed-phase chromatography is a powerful alternative.[10] Here, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[11] Your polar amine will have low retention and elute with a high percentage of the aqueous phase. Buffers are often added to control the pH and ensure good peak shape.[12]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Poor Separation Between Cis and Trans Isomers

Question: My product is a mixture of cis and trans isomers, and they are co-eluting. How can I resolve them?

Analysis & Solution: Separating geometric isomers is challenging because their physical properties are often very similar.[4][5] Success depends on exploiting subtle differences in how they interact with the stationary and mobile phases.

  • Optimize Normal-Phase Conditions: Use a long column to increase the number of theoretical plates and a very shallow solvent gradient. A slow, gradual increase in polarity gives the isomers more opportunity to resolve. Sometimes, changing the solvent system entirely (e.g., from an ethyl acetate-based system to a dichloromethane-based one) can alter selectivity and improve separation.

  • Try Reversed-Phase Chromatography: Reversed-phase columns often provide different selectivity compared to normal-phase. The interaction of the isomers with the C18 chains in an aqueous environment can sometimes be different enough to allow for separation.[10]

  • Consider an Alternative Stationary Phase: If available, a cyano-bonded (CN) phase can offer unique selectivity for isomers and could be a viable option.

Problem 2: Low Mass Recovery After Column Chromatography

Question: I loaded 5 grams of crude material onto the column, but after combining my fractions, I only recovered 2 grams of product. Where did the rest of my compound go?

Analysis & Solution: Low mass recovery with basic amines on silica gel is typically due to irreversible adsorption onto the acidic stationary phase.[1]

  • Check for Baseline Material: If you did not use a basic modifier, it is highly likely that a significant portion of your compound is permanently stuck at the top of the column. You can test this by flushing the column with a very strong, basic solvent system (e.g., 80:18:2 DCM:Methanol:Ammonium Hydroxide) and re-analyzing the collected fractions.

  • Assess Compound Stability: The acidic silica gel can sometimes cause degradation of sensitive compounds.[3] Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be unstable on silica.

  • Solution for Future Runs: Always use a basic modifier (like TEA or NH4OH) when running basic amines on silica gel, or switch to a more inert stationary phase like amino-functionalized silica.[8][9]

Problem 3: The Purified Fractions are Contaminated with Triethylamine (TEA)

Question: I used TEA in my mobile phase to get good peak shape, but now I can't get rid of it from my final product. What should I do?

Analysis & Solution: Triethylamine is a high-boiling point base (B.P. 89.5 °C) and can be difficult to remove completely under standard rotary evaporation.

  • Azeotropic Removal: Co-evaporate your product with a lower-boiling point solvent in which it is soluble, such as dichloromethane or toluene. Repeating this process several times can help remove residual TEA.

  • Acidic Wash: If your compound is sufficiently soluble in a non-polar organic solvent (e.g., ethyl acetate, DCM), you can perform a liquid-liquid extraction. Dissolve the product in the organic solvent and wash it with a dilute aqueous acid solution (e.g., 1% HCl or saturated ammonium chloride). This will protonate the TEA, pulling it into the aqueous layer. Caution: This may also extract your amine product if it becomes protonated and water-soluble. This method should be used with care and tested on a small scale first.

  • Prevention: To avoid this issue, consider using a more volatile base like ammonium hydroxide, which is more easily removed upon evaporation, or use a stationary phase like amino-silica that does not require a modifier.[8]

Visualized Workflows and Data

Diagrams

dot digraph "Purification_Strategy_Workflow" { graph [fontname="Arial", label="Figure 1: Purification Strategy Selection Workflow", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Initial Analysis"; style = "filled"; color = "#E8F0FE"; start [label="Crude [4-(Methylamino)cyclohexyl]methanol"]; tlc [label="Run TLC with DCM/MeOH\nand Hexane/EtOAc systems"]; stability [label="Check Stability on Silica TLC Plate"]; start -> tlc; tlc -> stability; }

subgraph "cluster_1" { label = "Problem Identification"; style = "filled"; color = "#FCE8E6"; tailing [shape=diamond, label="Severe Tailing?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isomer_sep [shape=diamond, label="Isomer Separation Needed?", fillcolor="#FBBC05", fontcolor="#202124"]; stability -> tailing; tailing -> isomer_sep [label="No"]; }

subgraph "cluster_2" { label = "Method Selection"; style = "filled"; color = "#E6F4EA"; method_a [label="Method A:\nSilica Gel + Basic Modifier\n(e.g., 1% TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; method_b [label="Method B:\nAmino-Functionalized Silica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_c [label="Method C:\nReversed-Phase (C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

tailing -> method_b [label="Yes"]; isomer_sep -> method_a [label="No"]; isomer_sep -> method_c [label="Yes"]; } dot Caption: Workflow for selecting the appropriate purification method.

dot digraph "Analyte_Interaction" { graph [fontname="Arial", label="Figure 2: Analyte-Stationary Phase Interactions", labelloc=b, labeljust=c, fontsize=12]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_silica" { label="Standard Silica Gel (Acidic)"; style="filled"; color="#FCE8E6"; node [shape=record]; silica [label=" Si-OH | Si-OH | Si-OH", fillcolor="#FFFFFF"]; amine1 [label="R-NH-CH₃", shape=ellipse, fillcolor="#F1F3F4"]; interaction1 [label="Strong Acid-Base Interaction\n(Causes Tailing)", shape=plaintext, fontcolor="#EA4335"]; amine1 -> silica:f1; amine1 -> interaction1 [style=invis]; }

subgraph "cluster_amino" { label="Amino-Functionalized Silica (Basic)"; style="filled"; color="#E6F4EA"; node [shape=record]; amino_silica [label=" Si-R'-NH₂ | Si-R'-NH₂ | Si-R'-NH₂", fillcolor="#FFFFFF"]; amine2 [label="R-NH-CH₃", shape=ellipse, fillcolor="#F1F3F4"]; interaction2 [label="Weak Polar Interactions\n(Symmetrical Elution)", shape=plaintext, fontcolor="#34A853"]; amine2 -> amino_silica:f1 [style=dashed, label=" H-Bonding"]; amine2 -> interaction2 [style=invis]; } } dot Caption: Comparison of analyte interaction with different stationary phases.

Data Tables

Table 1: Comparison of Recommended Stationary Phases

Stationary PhasePrimary InteractionAdvantagesDisadvantagesWhen to Use
Silica Gel Polar (Acidic)Inexpensive, widely available, high loading capacity.Causes severe tailing with basic amines without modifiers.[1]When using a basic modifier is acceptable and cost is a primary concern.
Amino-Silica Polar (Basic)Eliminates need for basic modifiers, excellent peak shape for amines.[8][9]More expensive, potentially lower loading capacity than silica.Ideal for routine purification of basic compounds to simplify workflow.
Alumina (Basic) Polar (Basic)Good for basic compounds, offers different selectivity than silica.[1]Can have lower resolution, particle sizes may be less uniform.As an alternative to silica when different selectivity is needed.
C18 Reversed-Phase Non-PolarExcellent for polar compounds, good for isomer separation.[10]Requires aqueous mobile phases, lower loading capacity, not ideal for very non-polar impurities.For purifying highly polar compounds or when isomer separation is critical.

Table 2: Suggested Starting Solvent Systems for TLC Method Development

System IDSolvent A (Non-polar)Solvent B (Polar)Modifier (add to Solvent B)Recommended For
NP-1 HexanesEthyl Acetate1-2% TriethylamineStandard Silica Gel
NP-2 Dichloromethane (DCM)Methanol1-2% of (2M NH₃ in MeOH)Standard Silica Gel (for very polar compounds)
NP-3 HexanesEthyl AcetateNoneAmino-Functionalized Silica
RP-1 WaterAcetonitrile0.1% Formic Acid or Acetic AcidC18 Reversed-Phase
RP-2 10mM Ammonium AcetateMethanolNoneC18 Reversed-Phase

Experimental Protocols

Protocol A: Purification on Silica Gel with a Basic Modifier
  • TLC Method Development:

    • Prepare eluent systems of Hexane:Ethyl Acetate containing 1% triethylamine (TEA) at ratios of 80:20, 60:40, and 40:60.

    • Spot the crude material on a silica gel TLC plate and develop in the prepared eluents.

    • Identify the solvent system that provides an Rf value of ~0.25-0.35 for the desired product with good separation from impurities.

  • Column Packing:

    • Select a column with a diameter such that the silica gel height is approximately 10-15 cm.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pack the column, ensuring no air bubbles are trapped, and allow the silica to settle into a uniform bed.[13]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry load".

    • Carefully add the dry load to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system identified in step 1.

    • Apply gentle air pressure to achieve a flow rate of approximately 2 inches/minute.[14]

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute slower-moving compounds.[3]

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol B: Purification on Amino-Functionalized Silica
  • TLC Method Development:

    • Use an amino-functionalized TLC plate.

    • Develop solvent systems using Hexane:Ethyl Acetate (e.g., 90:10, 70:30, 50:50). No basic modifier is needed.[8]

    • Select the system that gives an Rf of ~0.3 for the target compound.

  • Column Packing and Elution:

    • Follow the same procedure as in Protocol A (steps 2-5), but use an amino-functionalized silica column and the neutral eluent system identified in the TLC analysis. The absence of a modifier simplifies the work-up process.[9]

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Reddit. (2024). Column chromatography issue. r/Chempros. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Bio-Rad. (n.d.). Guidelines for Use and Care of Aminex® Resin-Based Columns Instruction Manual. [Link]

  • Sun, T., et al. (2019). Separation performance of p-tert-butyl(tetradecyloxy)calix[15]arene as a stationary phase for capillary gas chromatography. Journal of Chromatography A. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Organic Chemistry Lab. (2013). Column Chromatography (Purification). YouTube. [Link]

  • University of California, Irvine. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. [Link]

  • Google Patents. (1975).
  • PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. [Link]

  • Oreate AI Blog. (2026). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • ResearchGate. (2012). How can i separate compound from Methanol Extract by simple Column Chromatography?. [Link]

  • Scribd. (n.d.). Cis-Trans Isomerism in Disubstituted Cyclohexanes. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Amino-Cyclohexyl-Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The amino-cyclohexyl-methanol scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional structure crucial for potent and selective biological activity. However, the inherent lipophilicity of the cyclohexyl ring frequently leads to poor aqueous solubility, a significant hurdle in drug development that can impede preclinical studies and complicate formulation for clinical use. This guide provides a comprehensive, experience-driven framework for diagnosing and systematically overcoming these solubility challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: My amino-cyclohexyl-methanol derivative is showing extremely low aqueous solubility (<10 µg/mL). Where do I start?

A: This is a common challenge. The first step is to perform a systematic pH-solubility profile. As your compound has a basic amino group, its solubility is expected to be highly pH-dependent.[1][2] Lowering the pH will protonate the amine, creating a more polar, water-soluble species. This initial experiment is crucial as it dictates whether simple pH modification is a viable strategy or if more advanced methods are required.

Q2: What is the "pKa rule" for salt formation and why is it important for my compound?

A: For a stable salt to form between a basic drug (like your amino-cyclohexyl-methanol) and an acidic counter-ion, the pKa of the drug's conjugate acid should be at least 2-3 units higher than the pKa of the acidic counter-ion.[3] This difference ensures a complete proton transfer, leading to a stable ionic interaction rather than a physical mixture. Adhering to this rule is a critical first step in selecting suitable counter-ions for a salt screening study.[3]

Q3: Can I use co-solvents like DMSO or ethanol for my in vivo studies?

A: While co-solvents can be effective for in vitro assays, their use in in vivo studies, particularly for oral administration, should be approached with caution. High concentrations can lead to drug precipitation upon dilution in the gastrointestinal fluids, a phenomenon known as "fall-out," which results in variable absorption and potential toxicity.[4] Formulation strategies like amorphous solid dispersions or cyclodextrin complexes are generally preferred for improving oral bioavailability.[5][6][7]

Q4: What is the difference between increasing solubility and increasing the dissolution rate?

A: Solubility is the maximum amount of a substance that can be dissolved in a solvent at equilibrium. The dissolution rate is how fast the substance dissolves. Techniques like micronization (reducing particle size) primarily increase the dissolution rate by increasing the surface area, but they do not change the equilibrium solubility.[8][9] In contrast, methods like salt formation or creating amorphous solid dispersions can increase the apparent solubility itself.[10]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to systematically address and resolve solubility issues with your amino-cyclohexyl-methanol compounds.

Problem 1: Compound is Insoluble Across a Wide pH Range

If initial pH profiling shows poor solubility even under acidic conditions (e.g., pH 1-3), it suggests the intrinsic insolubility of the neutral form is too high for simple pH adjustment to overcome.

Logical Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Primary Strategies (Ionizable Compound) cluster_2 Advanced Strategies cluster_3 Formulation Options start Characterize Solubility Issue (pH-Solubility Profile) ph_mod pH Modification (Target pH < pKa-1) start->ph_mod pH-dependent? salt Salt Formation (pKa Rule Check) ph_mod->salt Insufficient Solubility? prodrug Prodrug Synthesis (Add Ionizable Promoieties) salt->prodrug Salt Unstable/Fails? formulation Formulation Approaches prodrug->formulation Synthesis Challenging? asd Amorphous Solid Dispersion (ASD) formulation->asd cyclo Cyclodextrin Complexation formulation->cyclo lipid Lipid-Based Systems (SEDDS) formulation->lipid

Caption: A decision tree for troubleshooting poor solubility.

Converting the basic amino group into a salt is a highly effective method to dramatically increase aqueous solubility.[11][10][12]

Protocol: High-Throughput Salt Screening

  • Preparation of Stock Solutions: Prepare a 10 mg/mL solution of your amino-cyclohexyl-methanol (free base) in a suitable organic solvent (e.g., acetone, ethanol). Prepare 0.1 M solutions of various pharmaceutically acceptable acidic counter-ions (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid) in the same solvent.

  • Mixing: In a 96-well plate, dispense 100 µL of the drug solution into each well. Add 1.1 molar equivalents of each counter-ion solution to separate wells.

  • Crystallization: Seal the plate and allow it to stand at room temperature for 24 hours. If no precipitate forms, slowly add an anti-solvent (e.g., heptane, MTBE) to induce crystallization. Alternatively, allow for slow evaporation.

  • Isolation & Analysis: Isolate the resulting solids by centrifugation or filtration.

  • Characterization (Crucial Step): Analyze the solids to confirm salt formation and assess properties.

    • Solubility: Measure the kinetic solubility of each salt in water and phosphate-buffered saline (PBS) at pH 7.4.

    • Solid-State Analysis: Use X-Ray Powder Diffraction (XRPD) to determine if the material is crystalline. Use Differential Scanning Calorimetry (DSC) to determine the melting point, which is an indicator of stability.

    • Hygroscopicity: Assess moisture uptake using Dynamic Vapor Sorption (DVS).

Table 1: Example Salt Screen Data for Compound "ACHM-123"

Counter-ionResultAqueous Solubility (mg/mL)Melting Point (°C)Comments
Free BaseCrystalline0.005112Starting material
HClCrystalline Salt15.2198High solubility, but very hygroscopic
MesylateCrystalline Salt25.8215Excellent solubility, low hygroscopicity[13]
TartrateAmorphous8.5N/A (Glass Transition)Potential stability issues
SulfateCrystalline Salt1.2250+ (decomposes)Lower solubility improvement

From this data, the mesylate salt is the lead candidate for further development due to its superior balance of high solubility and physical stability.[13]

If salt formation is unsuccessful or leads to unstable forms, a prodrug strategy can be employed. This involves chemically modifying the molecule to attach a highly soluble "promoiety," which is later cleaved in vivo to release the active drug.[14][15][16][17]

For an amino-cyclohexyl-methanol, the hydroxyl group is an ideal handle for creating a phosphate ester prodrug. Phosphate esters are highly effective because they are dianionic and very water-soluble at physiological pH.[18]

Protocol: Synthesis of a Phosphate Ester Prodrug

  • Protection (If Necessary): If the amino group interferes, protect it with a suitable group (e.g., Boc anhydride).

  • Phosphorylation: React the hydroxyl group of the protected compound with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base (e.g., triethylamine).

  • Hydrolysis: Carefully hydrolyze the resulting dichlorophosphate intermediate with water or an aqueous base to yield the phosphate ester.

  • Deprotection: Remove the protecting group from the amino function (e.g., using trifluoroacetic acid for a Boc group).

  • Purification & Characterization: Purify the final prodrug using chromatography (e.g., ion-exchange or reverse phase). Confirm the structure using NMR and Mass Spectrometry. The resulting prodrug should exhibit a dramatic increase in aqueous solubility (often >100-fold).[14]

Problem 2: Compound Solubility is pH-Dependent but Insufficient for Desired Concentration

This occurs when the compound is soluble at low pH (e.g., pH 2) but precipitates at neutral pH, which is relevant for intravenous administration or oral absorption in the intestine.[1][19]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][20] They can encapsulate the lipophilic cyclohexyl moiety of your compound, forming an inclusion complex that has significantly higher aqueous solubility.[21][22][23]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Inclusion Complex cluster_2 Result ACHM Amino-Cyclohexyl-Methanol (Poorly Soluble) Water Water Molecules CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) ACHM->CD Encapsulation Complex Soluble Complex CD->Complex Solubilization ACHM_in_CD ACHM Water2 Water Molecules

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

Protocol: Phase Solubility Study with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[20]

  • Prepare Solutions: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v) in the desired buffer (e.g., PBS pH 7.4).

  • Equilibration: Add an excess amount of your amino-cyclohexyl-methanol compound to each solution.

  • Shake & Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • Sample & Analyze: Filter the samples through a 0.22 µm filter to remove undissolved solid. Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Plot & Interpret: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant. A significant increase in solubility confirms the viability of this approach.[21]

This is a powerful strategy for significantly increasing the apparent solubility and dissolution rate of poorly soluble drugs.[6][7][24] An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[25][26] By preventing the drug from crystallizing, it is maintained in a higher-energy amorphous state, which has greater solubility.[6][27]

Protocol: Feasibility Screening for ASD Formation

  • Polymer Selection: Choose a few common pharmaceutical polymers such as PVP K30, HPMC-AS, or Soluplus®.

  • Solvent Casting (Small Scale):

    • Dissolve 100 mg of polymer and 25 mg of your compound (4:1 ratio) in a common solvent (e.g., methanol or dichloromethane).

    • Pour the solution into a petri dish and allow the solvent to evaporate slowly under a nitrogen stream or in a vacuum oven at a low temperature (~40°C).

  • Characterization:

    • Visual: The resulting film should be clear and transparent. Cloudiness suggests phase separation or crystallization.

    • DSC Analysis: A single glass transition temperature (Tg) between that of the pure drug and pure polymer indicates successful molecular dispersion. The absence of a melting peak for the drug confirms it is amorphous.

    • Dissolution Test: Perform a simple powder dissolution test comparing the ASD to the physical mixture and the pure drug. The ASD should show a rapid dissolution resulting in a "supersaturated" solution, where the concentration temporarily exceeds the equilibrium solubility of the crystalline drug.[25][26]

References

  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Loftsson, T., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Molecules. Available from: [Link]

  • Arunagiri, R. "4 Strategies To Formulate Poorly Soluble APIs." Drug Discovery & Development. Available from: [Link]

  • de Oliveira, R.B., et al. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." Molecules. Available from: [Link]

  • Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology. Available from: [Link]

  • Gavan, A., et al. "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)." Pharmaceutics. Available from: [Link]

  • Roquette. "CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?" YouTube. Available from: [Link]

  • Dr. Reddy's Laboratories. "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients." Dr. Reddy's API. Available from: [Link]

  • Shkolnikov, B. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar. Available from: [Link]

  • Sravani, G., et al. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." SciSpace. Available from: [Link]

  • Steiner, D., et al. "Formulation strategies for the embedding of poorly water-soluble APIs in ODFs." ResearchGate. Available from: [Link]

  • Savjani, K.T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Available from: [Link]

  • Kim, D.H., et al. "Solubility enhancement and application of cyclodextrins in local drug delivery." Journal of Pharmaceutical Investigation. Available from: [Link]

  • Kuchar, M., et al. "Is prodrug design an approach to increase water solubility?" European Journal of Medicinal Chemistry. Available from: [Link]

  • Van den Mooter, G. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." Pharmaceutical Technology Europe. Available from: [Link]

  • Stella, V.J., & Nti-Addae, K.W. "Prodrug strategies to overcome poor water solubility." Advanced Drug Delivery Reviews. Available from: [Link]

  • Stella, V.J., & Nti-Addae, K.W. "Prodrug strategies to overcome poor water solubility." PubMed. Available from: [Link]

  • Wünsch, B. "Pharmaceutical Salts Optimization of Solubility or Even More?" CHIMIA International Journal for Chemistry. Available from: [Link]

  • Taylor & Francis Group. "3 Salt Selection for Pharmaceutical Compounds." Taylor & Francis eBooks. Available from: [Link]

  • Sriram, A., et al. "ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS." PharmaTutor. Available from: [Link]

  • Pharmaguideline. "Solubility Enhancement Techniques." Pharmaguideline. Available from: [Link]

  • Mali, K. "Methods of solubility enhancements." Slideshare. Available from: [Link]

  • Uddin, M.S., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Pharmaceutics. Available from: [Link]

  • International Journal of Creative Research Thoughts. "Solubility Enhancement Techniques: An Overview." IJCRT.org. Available from: [Link]

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." ijmsdr.com. Available from: [Link]

  • Al-Ghananeem, A.M., et al. "Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products." Journal of Controlled Release. Available from: [Link]

  • Veranova. "Amorphous Solid Dispersion." Veranova. Available from: [Link]

  • Aylward, B. "Solving Poor Solubility with Amorphous Solid Dispersions." Pharmaceutical Technology. Available from: [Link]

  • Friesen, D.T., et al. "Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development." American Pharmaceutical Review. Available from: [Link]

  • Jermain, S.V. "AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties." LinkedIn. Available from: [Link]

  • Pobudkowska, A., & Domańska, U. "Study of pH-dependent drugs solubility in water." ResearchGate. Available from: [Link]

  • Al-kassas, R., et al. "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug." Pharmaceutics. Available from: [Link]

  • Mitra, A., & Parrott, N. "Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case." YouTube. Available from: [Link]

  • Siepe, S., et al. "Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates." Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Pobudkowska, A., & Domańska, U. "Study of pH-dependent drugs solubility in water." Semantic Scholar. Available from: [Link]

Sources

Minimizing side reactions during N-methylation of 4-aminocyclohexylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case Ticket: #N-MET-4ACM-001 Subject: Optimization of Chemoselective N-Methylation for 4-Aminocyclohexylmethanol Assigned Specialist: Dr. Alex V., Senior Application Scientist Status: Open

Executive Summary

You are encountering challenges in the N-methylation of 4-aminocyclohexylmethanol (4-ACM) . This substrate presents a classic "competing nucleophile" scenario: a primary amine (


) competing with a primary alcohol (

).

While the amine is kinetically more nucleophilic, thermodynamic factors and improper reagent selection (e.g., strong bases, alkyl halides) often lead to O-methylation , quaternization (over-alkylation) , or solubility-driven yield loss during workup.

This guide provides a self-validating troubleshooting framework to ensure high chemoselectivity for the N-methylated product while suppressing side reactions.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am observing significant O-methylation (ether formation). Why is this happening? Diagnosis: You are likely using Direct Alkylation conditions (e.g., Methyl Iodide/MeI or Dimethyl Sulfate with a base like NaH or KOH). The Mechanism: While amines are better nucleophiles, the presence of a strong base deprotonates the alcohol (forming an alkoxide), which is a potent nucleophile. Alkoxides react rapidly with "hot" electrophiles like MeI to form ethers.[1] Corrective Action: Switch to Reductive Amination . This method relies on the formation of an imine/iminium intermediate, which is specific to the nitrogen atom.[1] The hydroxyl group cannot form an imine, rendering it inert to the reducing agent.[1]

Q2: I need the Mono-methylated product, but I keep getting a mixture of starting material, mono-, and di-methylated products. Diagnosis: This is the "Statistical Distribution Problem" inherent to direct alkylation. Once a primary amine is methylated, the resulting secondary amine is more nucleophilic than the starting material, accelerating the second addition. Corrective Action:

  • Method: Use Reductive Amination with a specific stoichiometry.[1]

  • Protocol Adjustment: Use Benzotriazole or a specific aldehyde equivalent (like Paraformaldehyde) followed by reduction.[1] Alternatively, use a temporary protecting group (e.g., Boc-protection, methylation, deprotection) if absolute purity is required, though this adds steps.

  • Optimization: For one-pot mono-methylation, use 1.0 equivalent of Formaldehyde and Sodium Triacetoxyborohydride (STAB) . STAB is mild and less likely to push the reaction to the di-methyl state compared to NaBH4.[1]

Q3: My reaction works, but I lose almost all my product during the aqueous workup. Diagnosis: 4-(methylamino)cyclohexylmethanol is highly polar and amphoteric. It partitions poorly into standard organic solvents (EtOAc, DCM) from aqueous layers, especially at neutral/acidic pH. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction.[1]

  • Solvent Switch: Use n-Butanol or a CHCl3:Isopropanol (3:1) mixture for extraction.[1]

  • Resin Workup: Avoid liquid-liquid extraction entirely. Use a cation-exchange resin (SCX-2).[1] Load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute the product with 2M NH3 in MeOH.

Part 2: Validated Experimental Protocols

Method A: Reductive Methylation (High Chemoselectivity)

Best for: Minimizing O-methylation and controlling Mono/Di ratio.[1]

Reagents:

  • Formaldehyde (37% aq. or Paraformaldehyde)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH3CN).[2]

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step:

  • Imine Formation: Dissolve 4-aminocyclohexylmethanol (1.0 equiv) in DCE (0.2 M).

  • Add Electrophile:

    • For Mono-methyl: Add Formaldehyde (1.05 equiv).[1]

    • For Di-methyl: Add Formaldehyde (3.0 equiv).[1]

  • Equilibration: Stir for 30-60 mins at Room Temp (RT). Critical: This allows the hemiaminal/imine to form before reduction.[1]

  • Reduction: Add STAB (1.4 equiv per methyl group).

    • Note: If using NaBH3CN, adjust pH to ~5-6 with Acetic Acid to activate the imine. STAB does not require acid adjustment.[1]

  • Quench: Add saturated aqueous NaHCO3.

  • Workup: Extract with CHCl3:IPA (3:1). Dry over Na2SO4.[1][3]

Method B: Eschweiler-Clarke (Robust Di-methylation)

Best for: Large-scale synthesis of the N,N-dimethyl derivative.[1] Zero risk of quaternization.

Reagents:

  • Formaldehyde (37% aq.)[3]

  • Formic Acid (98%)

Step-by-Step:

  • Mix: Combine 4-aminocyclohexylmethanol (1.0 equiv) with Formic Acid (5.0 equiv) and Formaldehyde (2.2 equiv) in a round-bottom flask.

  • Heat: Reflux (approx. 100°C) for 12-18 hours. CO2 evolution indicates reaction progress.[1]

  • Cool & Basify: Cool to RT. Add HCl (conc.) and evaporate to remove excess formic acid/formaldehyde. Redissolve in water and basify to pH >12 with NaOH pellets.

  • Extraction: The product may "oil out."[1] Extract with DCM or Et2O.[1]

  • Purification: Distillation or recrystallization of the HCl salt.[1]

Part 3: Comparative Data & Decision Logic

Table 1: Method Selection Matrix
FeatureDirect Alkylation (MeI)Reductive Amination (STAB)Eschweiler-Clarke
Primary Risk O-Methylation & QuaternizationCost of ReagentsHarsh Conditions (Reflux)
Chemoselectivity (N vs O) LowHigh High
Mono-Methyl Control PoorGood Impossible (Gives Di)
Quaternization Risk HighLowZero
Rec. Use Case AvoidDrug Discovery / Small ScaleProcess Scale / Di-methyl
Visualizing the Reaction Landscape

The following diagram illustrates the reaction pathways, highlighting the "Safe Zones" (Green) versus the "Danger Zones" (Red) where side reactions occur.[1]

MethylationPathways cluster_legend Legend Start 4-Aminocyclohexylmethanol (Primary Amine) Mono N-Methyl Product (Secondary Amine) Start->Mono Reductive Amination (1.0 eq HCHO / STAB) Di N,N-Dimethyl Product (Tertiary Amine) Start->Di Eschweiler-Clarke (HCOOH / HCHO, Reflux) OMe O-Methyl Ether (Side Product) Start->OMe Direct Alkylation (MeI / NaH) Mono->Di Excess HCHO Quat Quaternary Ammonium (Over-Alkylation) Di->Quat Direct Alkylation (Excess MeI) key Green Arrow: Recommended Path Red Dashed: Side Reaction Risk

Caption: Figure 1. Chemoselectivity landscape for N-methylation of amino alcohols. Green paths indicate high-fidelity protocols.

Part 4: References

  • Eschweiler-Clarke Reaction Mechanism & Scope:

    • Source: Name-Reaction.com. "Eschweiler-Clarke reaction."[1][4][5][6]

    • URL:[Link]

  • Reductive Amination with Sodium Triacetoxyborohydride:

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • URL:[Link]

  • Chemoselectivity in Amino Alcohol Alkylation:

    • Source: Organic Chemistry Portal.[1][4][7] "N-Alkylation vs O-Alkylation."

    • URL:[Link]

  • Workup Strategies for Polar Amines:

    • Source: Rochester University Lab Manuals / Common Organic Chemistry.[1] "Isolation of Water-Soluble Amines."

    • URL:[Link]

Sources

Technical Support Center: Crystallization of [4-(Methylamino)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of [4-(Methylamino)cyclohexyl]methanol (CAS No. 1260831-73-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this bifunctional small molecule. Given the limited availability of a specific, optimized crystallization protocol in published literature, this document synthesizes foundational crystallization principles with insights from analogous amino alcohol and cyclohexyl derivatives to offer a robust starting point for your experimental work.

I. Understanding the Molecule: Physicochemical Properties

[4-(Methylamino)cyclohexyl]methanol is a bifunctional molecule featuring a secondary amine and a primary alcohol on a cyclohexane ring.[1][2] This structure dictates its solubility and crystallization behavior. The presence of both hydrogen bond donor and acceptor groups suggests that solvents capable of hydrogen bonding will play a key role in its solubility.[3]

PropertyValueSource
Molecular FormulaC₈H₁₇NO[1][2]
Molecular Weight143.23 g/mol [1][2]
AppearanceAssumed to be a solid or oil at room temperatureGeneral Knowledge
Key Functional GroupsSecondary Amine, Primary Alcohol[1][2]

II. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the crystallization of [4-(Methylamino)cyclohexyl]methanol.

Q1: What is the best starting point for solvent selection?

A1: Due to the molecule's polarity imparted by the amine and alcohol groups, polar protic solvents such as methanol, ethanol, and isopropanol are excellent starting points. Acetone, a polar aprotic solvent, may also be effective. For anti-solvent crystallization, a non-polar solvent like n-hexane or cyclohexane would be a suitable choice to induce precipitation from a more polar solution.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To remedy this, try one of the following:

  • Add more solvent: This will lower the saturation point.

  • Cool the solution more slowly: This allows more time for crystal nucleation and growth.

  • Use a different solvent system: Sometimes, a mixed solvent system can prevent oiling out.

Q3: I am getting a very low yield. What are the likely causes?

A3: A low yield can result from several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor.

  • Premature crystallization: If crystals form too early, for instance during a hot filtration step, you will lose product.

  • Incomplete crystallization: Ensure you have allowed sufficient time at a low temperature for the crystals to form.

Q4: How can I improve the purity of my crystals?

A4: The key to high purity is slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice. If you suspect your crystals are impure, you can perform a recrystallization. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.

III. Crystallization Protocols: Step-by-Step Guides

The following protocols are suggested starting points for the crystallization of [4-(Methylamino)cyclohexyl]methanol. Optimization will likely be necessary based on your specific experimental outcomes.

Protocol 1: Cooling Crystallization from a Single Solvent

This is often the simplest method and a good first approach.

Workflow:

A Dissolve crude product in a minimum of hot solvent (e.g., isopropanol) B Hot filter to remove insoluble impurities A->B Gravity or vacuum filtration C Allow the filtrate to cool slowly to room temperature B->C D Cool further in an ice bath to maximize yield C->D E Collect crystals by filtration D->E Buchner funnel F Wash crystals with a small amount of cold solvent E->F G Dry the crystals under vacuum F->G A Dissolve crude product in a minimum of a 'good' solvent (e.g., methanol) B Slowly add a 'poor' solvent (e.g., n-hexane) until the solution becomes turbid A->B C Gently warm the solution until it becomes clear again B->C D Allow the solution to cool slowly to room temperature C->D E Cool in an ice bath D->E F Collect, wash, and dry the crystals E->F

Caption: Anti-Solvent Crystallization Workflow. Within 100 characters.

Detailed Steps:

  • Dissolve the crude [4-(Methylamino)cyclohexyl]methanol in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.

  • Slowly add a "poor" solvent (e.g., n-hexane) with stirring until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with the "poor" solvent, and dry under vacuum.

IV. Troubleshooting Guide

This section provides solutions to common problems encountered during crystallization.

ProblemObservationPossible Cause(s)Suggested Solution(s)
No Crystals Form The solution remains clear even after cooling.- Solution is not saturated (too much solvent).- The compound is very soluble at low temperatures.- Try scratching the inside of the flask with a glass rod.- Add a seed crystal of the compound.- Evaporate some of the solvent and try to cool again. [4]
"Oiling Out" An oily layer separates from the solution instead of solid crystals.- The solution is supersaturated.- The cooling rate is too fast.- The boiling point of the solvent is lower than the melting point of the solute.- Add more of the "good" solvent to reduce saturation.- Reheat the solution and allow it to cool more slowly.- Try a different solvent with a higher boiling point.
Poor Yield Very few crystals are recovered.- Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Concentrate the mother liquor and cool again to recover more product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow for a longer cooling period in the ice bath. [4]
Impure Crystals Crystals are discolored or have a wide melting point range.- The solution cooled too quickly, trapping impurities.- The chosen solvent is not ideal for rejecting impurities.- Perform a recrystallization: dissolve the crystals in a minimal amount of hot solvent and cool slowly.- Try a different solvent system.

V. References

  • PubChem. ([4-(Methylamino)cyclohexyl]methanol). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 14, 2026, from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved February 14, 2026, from [Link]

  • Google Patents. (2017, August 24). WO 2017/142740 A1. Retrieved February 14, 2026, from

  • Google Patents. (1999, April 21). EP-0909753-B1: Process for the preparation of trans-4-aminocyclohexanol. Retrieved February 14, 2026, from

  • Google Patents. (1974, October 1). US3839429A: Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Retrieved February 14, 2026, from

  • Google Patents. (1999, February 2). US5866719A: Process for the purification of an aminoalcohol. Retrieved February 14, 2026, from

Sources

Technical Support Center: Troubleshooting Low Reactivity of Secondary Amines in Cyclohexyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the reactivity of secondary amines situated on cyclohexyl scaffolds. The unique conformational and steric properties of the cyclohexyl ring often lead to unexpectedly low reaction rates and yields. This guide provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my secondary amine on a cyclohexyl ring showing such poor reactivity in acylation/alkylation reactions?

A1: The diminished reactivity of secondary amines on a cyclohexyl scaffold is primarily due to a combination of steric hindrance and conformational effects. The bulky cyclohexyl ring can physically block the approach of reagents to the nitrogen's lone pair of electrons.[1][2] Furthermore, the chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions.[3][4] An axial substituent experiences significant steric strain from 1,3-diaxial interactions, which can hinder its reactivity.[2][3] Even an equatorial amine is not entirely free from steric encumbrance, as the adjacent ring hydrogens can impede the approach of bulky electrophiles.

Q2: I'm trying to perform an SN2 reaction with an alkyl halide, but I'm getting a complex mixture of products and low yield of my desired tertiary amine. What's going on?

A2: Direct alkylation of secondary amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation, resulting in the formation of quaternary ammonium salts.[5][6][7][8] The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction.[6][9] This issue is compounded by the steric hindrance of the cyclohexyl scaffold, which can slow down the initial desired reaction, allowing side reactions to become more prominent. For sterically hindered amines, alternative methods like reductive amination are generally preferred for a cleaner reaction profile.[6][10]

Q3: How does the conformation of the cyclohexyl ring affect the amine's reactivity?

A3: The chair conformation is the most stable for a cyclohexane ring.[11] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial substituents are generally more stable and less sterically hindered than their axial counterparts.[3][12] Consequently, a secondary amine in an equatorial position will typically be more reactive than one in an axial position. The energy barrier for ring flipping between chair conformations is relatively low, meaning both conformers are present at room temperature.[11] However, bulky substituents will strongly favor the equatorial position, effectively locking the conformation.

Q4: Are there any "activating" strategies to enhance the nucleophilicity of the secondary amine?

A4: Yes, several strategies can be employed. One common approach is to deprotonate the amine with a strong, non-nucleophilic base to form a more reactive amide anion. However, this must be done cautiously, as the increased basicity can promote elimination side reactions with certain electrophiles. Alternatively, using more reactive acylating or alkylating agents can sometimes overcome the inherent low reactivity. For instance, using an acyl chloride or anhydride instead of a carboxylic acid with a coupling agent might be more effective for acylation.[13] In some cases, specialized catalysts, such as those based on copper or ruthenium, have been developed to facilitate reactions with sterically hindered amines.[14][15][16]

Q5: Should I consider using a protecting group strategy?

A5: While it may seem counterintuitive to add more steric bulk, a protecting group strategy can be beneficial in complex molecules with multiple reactive sites.[17][18] However, for the specific issue of low reactivity of the target amine, adding a protecting group is unlikely to be a direct solution. Protecting groups are more commonly used to temporarily block other functional groups to prevent them from reacting, allowing for selective reaction at the desired site.[19][20]

Troubleshooting Guides

Guide 1: Overcoming Low Yields in Acylation Reactions

If you are experiencing low yields when attempting to acylate a secondary amine on a cyclohexyl scaffold, consider the following troubleshooting steps.

Problem Diagnosis Workflow

start Low Acylation Yield reagent_check Is the acylating agent sufficiently reactive? start->reagent_check base_check Is the base appropriate? reagent_check->base_check Yes reagent_sol Switch to a more reactive agent (e.g., acyl chloride/anhydride). reagent_check->reagent_sol No solvent_check Is the solvent optimal? base_check->solvent_check Yes base_sol Use a non-nucleophilic base (e.g., Hunig's base) or a stronger base if deprotonation is desired. base_check->base_sol No temp_check Is the reaction temperature suitable? solvent_check->temp_check Yes solvent_sol Try aprotic polar solvents (e.g., DMF, NMP) to improve solubility and reaction rates. solvent_check->solvent_sol No temp_sol Increase temperature, but monitor for side reactions. temp_check->temp_sol No

Caption: Troubleshooting workflow for low acylation yields.

Detailed Protocol: Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This protocol is adapted for sterically hindered secondary amines and aims to maximize acylation efficiency.[21][22]

Materials:

  • Secondary amine on cyclohexyl scaffold

  • Acyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH) solution (2 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the secondary amine in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equal volume of 2 M aqueous NaOH solution.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Guide 2: Improving Selectivity in Alkylation Reactions

Direct alkylation often leads to a mixture of secondary, tertiary, and quaternary ammonium salts.[9] Reductive amination is a superior method for the controlled alkylation of secondary amines.

Comparative Data: Direct Alkylation vs. Reductive Amination
MethodTypical ReagentsCommon IssuesRecommended For
Direct Alkylation Alkyl halide, baseOver-alkylation, low selectivity, competing eliminationSimple, unhindered primary amines (with caution)
Reductive Amination Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)3, NaBH3CN)Slower reaction rates for very hindered substratesMost secondary amines, especially sterically hindered ones
Detailed Protocol: Reductive Amination

This protocol provides a general procedure for the alkylation of a secondary cyclohexylamine with an aldehyde.

Materials:

  • Secondary amine on cyclohexyl scaffold

  • Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the secondary amine and aldehyde in DCM or DCE, add a catalytic amount of acetic acid (this can sometimes accelerate iminium ion formation).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 3: Catalyst and Solvent Selection

For particularly challenging substrates, the choice of catalyst and solvent can be critical.

Solvent Selection Guide
SolventPolarityAprotic/ProticTypical Use Cases
Dichloromethane (DCM) PolarAproticGeneral purpose, good solubility for many organics.[23]
Tetrahydrofuran (THF) PolarAproticGood for reactions with organometallics; can coordinate to metal centers.
Dimethylformamide (DMF) PolarAproticHigh boiling point, excellent solvating power for polar and nonpolar compounds.
Toluene NonpolarAproticCan be used for azeotropic removal of water.
Methanol/Ethanol PolarProticCan participate in hydrogen bonding and may interfere with some reactions.[23]
Catalysis for Hindered Amines

Recent advances in catalysis have provided new tools for C-N bond formation with sterically demanding substrates.

  • Copper-Catalyzed C-N Coupling: Certain copper-based catalysts with specialized ligands have shown remarkable efficacy in coupling sterically hindered amines with aryl halides.[14][16]

  • Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed for the synthesis of sterically hindered amines through C-H arylation and hydrosilylation sequences.[15]

If standard methods fail, exploring these advanced catalytic systems may provide a viable path forward.

References

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Karmakar, S., et al. (2018). Ruthenium(0)-Sequential Catalysis for the Synthesis of Sterically Hindered Amines by C–H Arylation/Hydrosilylation. Organic & Biomolecular Chemistry. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Solubility of Things. (n.d.). Cyclohexylamine. [Link]

  • Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. [Link]

  • Chemguide. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Reddit. (2020). I want to acylate a secondary amine which is not so nucleophilic.... [Link]

  • ResearchGate. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • IIT. (2020). Protecting Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Fiveable. (2025). Steric Hindrance Definition. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

Sources

Validation & Comparative

Definitive Guide: 1H NMR Interpretation of [4-(Methylamino)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Methylamino)cyclohexyl]methanol (CAS: 400898-77-3) is a critical bifunctional scaffold in medicinal chemistry, often serving as a linker in PROTACs or a pharmacophore in kinase inhibitors.[1] Its utility depends entirely on its stereochemistry.[1] The trans-isomer (diequatorial) is thermodynamically stable and pharmacologically preferred, while the cis-isomer is a common synthetic impurity.[1]

This guide provides a comparative analysis of the trans and cis isomers, offering a self-validating NMR protocol to quantify isomeric purity without needing exogenous reference standards.[1]

Part 1: Structural Dynamics & Stereochemical Challenges[1]

The cyclohexane ring exists in a chair conformation.[2][3][4] For 1,4-disubstituted cyclohexanes, the stereochemical designation (cis vs. trans) dictates the axial/equatorial orientation of substituents.[1][5]

The Isomer Comparison
FeatureTrans-Isomer (Target) Cis-Isomer (Impurity)
Conformation Diequatorial (e,e) Axial-Equatorial (a,e)
Stability High (Thermodynamic product)Lower (Kinetic product/Impurity)
Symmetry

plane /

axis

plane
H1/H4 Orientation Both Axial (

)
One Axial, One Equatorial
Key NMR Feature Large

couplings (~10-12 Hz)
Averaged or small

couplings
Diagram 1: Stereochemical Assignment Logic

The following workflow illustrates the decision tree for assigning the stereochemistry based on H4 splitting patterns.

G Start Sample: [4-(Methylamino)cyclohexyl]methanol Solvent Dissolve in CDCl3 or D2O (Avoid DMSO if OH coupling unwanted) Start->Solvent Acquire Acquire 1H NMR (Min 400 MHz, 64 scans) Solvent->Acquire Analyze_H4 Analyze Methine Proton H4 (Next to -NHMe, ~2.3-2.5 ppm) Acquire->Analyze_H4 Splitting Check Splitting Pattern (Multiplicity) Analyze_H4->Splitting TT Triplet of Triplets (tt) Large J (~11 Hz) + Small J (~4 Hz) Splitting->TT Large J observed Qm Quintet / Broad Multiplet Small J values (<5 Hz) Splitting->Qm Small J observed Trans TRANS Isomer (Axial H4 confirms Equatorial Amine) TT->Trans Cis CIS Isomer (Equatorial H4 confirms Axial Amine) Qm->Cis

Caption: Logical workflow for distinguishing cis/trans isomers using the H4 methine coupling constant (


-value) analysis.

Part 2: Comparative NMR Analysis

The distinction relies on the Karplus equation , where the coupling constant (


) depends on the dihedral angle.[1]
  • Axial-Axial (

    
    ): 
    
    
    
    Hz.
  • Axial-Equatorial (

    
    ): 
    
    
    
    Hz.
Table 1: Chemical Shift & Splitting Comparison (CDCl )

Note: Shifts are approximate (


 ppm) and concentration-dependent.
ProtonPositionTrans-Isomer (Observed)Cis-Isomer (Observed)Mechanistic Explanation
H4 Methine (

to N)
2.35 ppm (

,

Hz)
2.55 ppm (quintet-like/broad)Trans-H4 is Axial. It sees 2 axial neighbors (large

) and 2 equatorial neighbors (small

).[1] Cis-H4 is Equatorial , seeing only small couplings.[1]
CH

-O
Hydroxymethyl3.45 ppm (

Hz)
3.52 ppm (

Hz)
The equatorial CH

OH group in the trans isomer is in a less sterically crowded environment than the axial/equatorial average of the cis form.[1]
N-Me Methyl on Nitrogen2.42 ppm (

)
2.44 ppm (

)
Minimal difference; not reliable for stereochemical assignment without high-field separation.[1]
H1 Methine (

to CH

OH)
1.45 ppm (

, broad)
1.60 ppm (

)
The axial proton (trans) is generally shielded (upfield) relative to the equatorial proton (cis).[1]
Ring CH

C2/C3/C5/C60.95 - 2.00 ppm 1.20 - 1.90 ppm Trans isomer shows distinct splitting between axial (0.9-1.1 ppm,

) and equatorial (1.8-2.0 ppm,

) ring protons due to rigid chair lock.[1]
Key Diagnostic Signal: The "H4" Triplet of Triplets

In the trans-isomer , the proton at C4 (attached to the amine) is axial .[1]

  • It couples to two axial protons on C3/C5 (

    
     Hz).
    
  • It couples to two equatorial protons on C3/C5 (

    
     Hz).
    
  • Result: A wide multiplet spanning ~30 Hz, appearing as a clear triplet of triplets (

    
    ) .
    

In the cis-isomer , the proton at C4 is equatorial (assuming the bulky CH


OH anchors the ring).[1]
  • It lacks any

    
     dihedral partners.[1]
    
  • Result: A narrow multiplet (quintet or broad singlet), spanning only ~10-15 Hz.

Part 3: Solvent Selection Guide

The choice of solvent dramatically affects resolution, particularly for the exchangeable protons (OH, NH).

Table 2: Solvent Performance Matrix
SolventSuitabilityProsCons
CDCl

Standard Good solubility; distinct splitting for ring protons.[1]OH and NH peaks can be broad/invisible depending on water content and concentration.[1]
D

O
High Utility Simplifies Spectrum. OH and NH protons exchange and disappear.[1] Removes coupling to CH

-O, sharpening it to a doublet.
Ring protons may overlap more than in CDCl

.[1] Sample recovery requires lyophilization.[1]
DMSO-

Specialized Visualizes OH/NH protons. CH

-OH becomes a triplet (coupling to OH).[1]
High viscosity causes line broadening; water peak (3.33 ppm) often obscures the critical CH

-O signal.

Recommendation: Use CDCl


  for routine purity checks.[1] Use D

O
if the region between 3.0–4.0 ppm is crowded or if you need to confirm the integration of the scaffold without interference from exchangeable protons.[1]

Part 4: Experimental Protocol

Sample Preparation (Self-Validating Method)

To ensure the observed splitting is real and not an artifact of shimming or viscosity:

  • Mass: Weigh 10–15 mg of the product.

  • Volume: Dissolve in 0.6 mL of CDCl

    
      (neutralized with basic alumina if the amine salt formation is suspected).
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for resolution of fine splitting).[1]

Acquisition Parameters
  • Frequency: 400 MHz minimum (600 MHz preferred for ring proton resolution).

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Methine protons in rigid rings can have long T1 relaxation times.[1] A short D1 leads to integration errors, underestimating the H4 signal.

  • Scans (NS): 64 scans (high S/N required to see the "feet" of the triplet-of-triplets).

Data Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz). Do not over-smooth, or you will lose the small

    
     coupling (4 Hz).
    
  • Phasing: Manual phasing is required.[1] Ensure the baseline is flat around 2.3–2.6 ppm to accurately integrate the H4 signal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 18: Conformation and Stereochemistry of Cyclohexanes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Analysis of coupling constants in rigid systems).

  • PubChem. (2025).[1][6] Compound Summary: [4-(Methylamino)cyclohexyl]methanol.[1][6][7] National Library of Medicine. Available at: [Link][1]

  • Reich, H. J. (2024).[1] NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Available at: [Link][1]

Sources

Reference Standards for [4-(Methylamino)cyclohexyl]methanol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Methylamino)cyclohexyl]methanol (CAS: 400898-77-3 for the trans-isomer) is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Oclacitinib (Apoquel®).[1][2][3] The stereochemical purity of this intermediate—specifically the ratio of the desired trans-isomer to the cis-impurity—directly impacts the yield and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3]

This guide objectively compares reference standard grades available for this molecule and provides a validated framework for their characterization.[1][3] Unlike simple reagents, the analysis of this amino-alcohol requires specific protocols to address its lack of UV chromophore and the challenge of geometric isomer separation.[3]

Technical Specifications & Isomerism

The molecule exists as two geometric isomers.[1][3][4] In the context of Oclacitinib synthesis, the trans-isomer (diequatorial conformation) is the required pharmacophore scaffold.[1][3]

Featuretrans-[4-(Methylamino)cyclohexyl]methanolcis-[4-(Methylamino)cyclohexyl]methanol
Structure Substituents (hydroxymethyl & methylamino) are on opposite sides of the ring.[1][2][3]Substituents are on the same side of the ring.[3]
Role Key Intermediate for Oclacitinib.[1][3][5]Critical Impurity (Must be controlled).[1][3]
CAS 400898-77-32092685-93-1 (or generic mixture CAS)
Detection Challenge No native UV chromophore.[1][2][3] Requires derivatization or universal detection (FID, CAD, MS).[1][3]Same.

Comparative Analysis of Reference Standards

When sourcing standards for method validation or release testing, researchers typically encounter two distinct grades. The choice depends on the development stage.

Table 1: Performance Comparison of Standard Grades
ParameterGrade A: High-Purity Trans-Standard Grade B: Technical/Reagent Grade
Primary Use GMP Release Testing, Method Validation, Impurity Quantification.[1][2][3]Synthetic Route Scouting, Early R&D.[3]
Purity (Chromatographic) ≥ 98.0% ~95.0% (often a mixture).[1][3]
Stereochemical Purity Characterized (trans > 98%, cis < 2%).[1][3]Undefined (often contains 10–30% cis).[1][3]
Identification 1H-NMR (NOE confirmed), MS, IR.[1][2][3]MS, basic NMR.
Traceability CoA with specific isomer ratio and residual solvent data.Basic CoA (Assay only).[1][2][3]
Cost Factor High (Custom synthesis often required).[1][3]Low (Bulk chemical suppliers).[1][2][3]
Recommendation Mandatory for final API intermediate specifications.Acceptable only for establishing retention times.

Expert Insight: Never use Grade B standards for quantitative impurity profiling. The response factors of cis and trans isomers can differ in derivatization methods, leading to significant quantitation errors if the standard's isomeric ratio is unknown.

Analytical Methodologies

Due to the absence of a UV-absorbing chromophore and the presence of a basic amine, standard HPLC-UV is ineffective.[1][2][3] Two robust strategies are recommended: GC-FID (Derivatized) and HPLC-CAD/ELSD .[1][2][3]

Strategy A: GC-FID/MS (Preferred for Isomer Resolution)

Gas chromatography offers superior resolution for geometric isomers of cyclohexane derivatives.[1][2][3] However, the polar hydroxyl and amino groups require derivatization to prevent peak tailing and thermal degradation.[3]

Experimental Protocol: Silylation & GC Analysis

Objective: Quantify trans-isomer content and separate cis-impurity.

  • Sample Preparation:

    • Dissolve 10 mg of Reference Standard in 1 mL of anhydrous Pyridine.

    • Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2][3]

    • Incubate at 60°C for 30 minutes to ensure complete silylation of both -OH and -NH groups.

    • Dilute to 100 µg/mL with Ethyl Acetate.[1][3]

  • GC Conditions:

    • Column: Rtx-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm).[1][2][3]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][3]

    • Inlet: Split 20:1, 250°C.

    • Oven Program:

      • Initial: 100°C (hold 1 min).

      • Ramp: 10°C/min to 280°C.[1][3]

      • Final: 280°C (hold 5 min).

    • Detector: FID at 300°C (or MS for identification).

  • Expected Results:

    • The trans-isomer (diequatorial) typically elutes before the cis-isomer on non-polar (5% phenyl) phases due to slightly lower boiling points/higher volatility of the more linear trans-conformer in silylated forms [1].[1][2][3]

    • Resolution (Rs): Should be > 1.5 between isomers.

Strategy B: HPLC-CAD (Alternative for Non-Volatile Impurities)

If GC is unavailable, Charged Aerosol Detection (CAD) allows for universal detection without derivatization.[1][2][3]

  • Column: XBridge BEH C18 (high pH stability is required).[1][3]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile gradient.

  • Rationale: High pH suppresses protonation of the secondary amine, improving peak shape and retention on C18.[3]

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision matrix for qualifying an in-house reference standard when a commercial CRM is unavailable.

Standard_Qualification Start Raw Material (Candidate Standard) Identity Identity Confirmation (1H-NMR, MS, IR) Start->Identity Purity_Check Chromatographic Purity (GC-FID / HPLC-CAD) Identity->Purity_Check Isomer_Check Stereochemical Analysis (Isomer Ratio > 99:1?) Purity_Check->Isomer_Check NOE_Exp NOE NMR Experiment (Confirm Trans-Diequatorial) Isomer_Check->NOE_Exp Yes (>99%) Reject Reject or Repurify (Recrystallization) Isomer_Check->Reject No (<99%) Final_Qual Qualify as Primary Reference Standard NOE_Exp->Final_Qual

Caption: Workflow for qualifying [4-(Methylamino)cyclohexyl]methanol reference standards, emphasizing stereochemical verification.

Synthesis & Impurity Pathway[1][2][3]

Understanding the origin of the cis-impurity is vital for interpreting reference standard data.[1][2][3] The synthesis typically involves the reduction of an imine intermediate.[3][6]

Synthesis_Pathway Ketone 4-(Hydroxymethyl) cyclohexanone Imine Imine Intermediate Ketone->Imine + Methylamine Reduction Reduction Step (NaBH4 or H2/Cat) Imine->Reduction Trans Trans-Isomer (Thermodynamic Product) TARGET Reduction->Trans Major Path Cis Cis-Isomer (Kinetic Product) IMPURITY Reduction->Cis Minor Path

Caption: Synthetic pathway showing the divergence of cis/trans isomers during the reduction step.

References

  • Foreman, W. T., et al. (2015).[1][3] "Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS". Chemosphere, 131, 217-224.[1][2][3] Link (Note: Cited for the analogous separation behavior of 1,4-disubstituted cyclohexane isomers on GC columns).

  • PubChem. (2025).[1][3] "Oclacitinib | C15H23N5O2S".[1][3][7] National Library of Medicine.[1][3] Link (Confirms the trans-cyclohexyl moiety in the final drug structure).

  • Smolecule. (2023).[1][3] "[4-(Methylamino)cyclohexyl]methanol Product Information". Link (Source for general chemical properties and CAS identification).[1][2][3]

  • Zoetis. (2013).[1][3] "Apoquel (Oclacitinib) Prescribing Information". Link (Grounding for the pharmaceutical application of the intermediate).[1][3]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling [4-(Methylamino)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling [4-(Methylamino)cyclohexyl]methanol. As this compound is not widely cataloged, this guidance is synthesized from an analysis of its core chemical structure and data from analogous compounds. Our primary goal is to empower you with the knowledge to work safely, ensuring that every procedure is underpinned by a robust and validated safety framework.

Deconstructing the Hazard: A Structure-Based Risk Assessment

To establish the correct handling procedures for [4-(Methylamino)cyclohexyl]methanol, we must first understand its potential hazards by examining its constituent chemical groups: the secondary amine and the primary alcohol on a cyclohexane backbone.

  • Secondary Amine (-NH(CH₃)): The N-methylamino group is the primary driver of this molecule's reactivity and potential hazards. Aliphatic amines are often corrosive and can cause severe skin burns and eye damage. They can be readily absorbed through the skin, potentially leading to systemic toxicity. Furthermore, amines can act as respiratory irritants and sensitizers.

  • Primary Alcohol (-CH₂OH): The hydroxymethyl group is generally less hazardous but can still cause irritation to the eyes and skin.

  • Cyclohexane Backbone: This saturated alicyclic ring is a relatively stable and non-reactive scaffold, but it contributes to the overall lipophilicity of the molecule, which can influence its absorption through the skin.

Based on this structural analysis, a potential hazard profile can be summarized as follows:

Hazard Category Anticipated Severity & Rationale
Skin Corrosion / Irritation Category 1B or 1C. Expected to be corrosive. The amine group is the primary concern, capable of causing severe chemical burns.
Serious Eye Damage / Irritation Category 1. High risk of serious, irreversible eye damage upon contact due to the corrosive nature of the amine.
Acute Dermal Toxicity Potentially Toxic. Amines can be absorbed through the skin. Assume toxicity and prevent all skin contact.
Acute Inhalation Toxicity Potentially Harmful. Vapors or aerosols may cause respiratory tract irritation.
Respiratory/Skin Sensitization Potential Sensitizer. Repeated exposure could lead to an allergic response.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense against chemical exposure. Before any work is started, a risk assessment should be performed to ensure that higher-level controls are in place. This systematic approach, known as the Hierarchy of Controls, is a fundamental principle of laboratory safety.

cluster_0 cluster_1 A Elimination (Most Effective) B Substitution A->B Physically remove the hazard C Engineering Controls B->C Replace the hazard D Administrative Controls C->D Isolate people from the hazard E PPE (Least Effective) D->E Change the way people work F Protect the worker with Personal Protective Equipment

Caption: The Hierarchy of Controls prioritizes safety measures.

For [4-(Methylamino)cyclohexyl]methanol, this means:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this chemical, clearly defining the quantities used, the procedures involved, and emergency actions. Ensure all personnel are trained on this SOP.

Mandatory PPE for Handling [4-(Methylamino)cyclohexyl]methanol

Only after implementing engineering and administrative controls should you select your PPE. The following are mandatory for all procedures involving this compound.

Eye and Face Protection

Direct contact of an amine with the eyes can cause permanent damage. Standard safety glasses are insufficient .

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.

  • Best Practice: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.

Skin and Body Protection

Given the anticipated corrosive nature and potential for dermal absorption, robust skin protection is critical.

  • Gloves: Glove selection must be based on chemical compatibility. Do not assume all standard laboratory gloves are protective. Nitrile gloves are generally a good starting point for protection against amines and alcohols, but breakthrough time should be considered. For prolonged work or immersion, heavier-duty gloves are necessary.

Glove Material Protection Level vs. Amines/Alcohols Recommendation for [4-(Methylamino)cyclohexyl]methanol
Nitrile Good. Offers good splash protection for incidental contact.Suitable for short-duration tasks (<15 mins). Double-gloving is recommended.
Neoprene Excellent. Provides a more robust barrier for extended handling.Recommended for procedures lasting longer than 15 minutes.
Butyl Rubber Excellent. Often recommended for handling corrosive amines.Ideal for large-scale work or when handling concentrated solutions.
Latex Poor. Not recommended; susceptible to degradation by many organic chemicals.AVOID.
  • Lab Coat: A flame-resistant (FR) lab coat is recommended. However, for procedures with a high splash risk, a chemically-resistant apron worn over the lab coat is required.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.

Respiratory Protection

If engineering controls (i.e., a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.

  • Requirement: A NIOSH-approved respirator equipped with organic vapor (OV) cartridges is necessary if you are handling the material outside of a fume hood.

  • Fit Testing: All personnel required to wear a respirator must be medically cleared and have a documented fit test, as required by OSHA standard 29 CFR 1910.134.

Operational Protocol: Weighing and Solution Preparation

This step-by-step workflow integrates the PPE requirements for a common laboratory task.

  • Preparation: Before entering the lab, don your lab coat and safety shoes.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Donning:

    • Don the first pair of nitrile gloves.

    • Don chemical splash goggles.

    • Don the second pair of nitrile gloves (or neoprene for longer tasks).

  • Handling:

    • Perform all manipulations—weighing the container, transferring the chemical, and adding solvent—deep within the fume hood.

    • Use a spatula or powder funnel to avoid spills. If the material is a solid, be mindful of dust creation.

    • Immediately cap the stock container and the newly prepared solution.

  • Decontamination:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent (e.g., isopropanol), followed by a standard laboratory cleaner.

    • Wipe down the exterior of your solution container before removing it from the hood.

  • PPE Doffing: Follow a strict doffing sequence to avoid self-contamination. The diagram below outlines the critical steps.

A 1. Decontaminate Outer Gloves B 2. Remove Outer Gloves A->B C 3. Remove Lab Coat / Apron (Turn inside out) B->C D 4. Remove Face Shield / Goggles C->D E 5. Remove Inner Gloves D->E F 6. Wash Hands Thoroughly E->F

Caption: A safe PPE doffing sequence to prevent contamination.

Disposal of Contaminated Materials

All materials that come into contact with [4-(Methylamino)cyclohexyl]methanol must be treated as hazardous waste.

  • Solid Waste: Used gloves, weigh paper, and contaminated bench covers must be disposed of in a designated solid hazardous waste container.

  • Liquid Waste: Excess solutions and solvent rinses must be collected in a clearly labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous waste.

By adhering to these stringent protocols, you build a framework of safety that protects you, your colleagues, and your research. Always prioritize a conservative approach when handling chemicals with incomplete toxicological data.

References

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection - 1910.134.[Link]

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